KSCM-11
Descripción
Structure
3D Structure
Propiedades
Número CAS |
1415247-16-3 |
|---|---|
Fórmula molecular |
C25H30N2O3 |
Peso molecular |
406.5 g/mol |
Nombre IUPAC |
6-methoxy-3-methyl-N-phenyl-N-(3-piperidin-1-ylpropyl)-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C25H30N2O3/c1-19-22-13-12-21(29-2)18-23(22)30-24(19)25(28)27(20-10-5-3-6-11-20)17-9-16-26-14-7-4-8-15-26/h3,5-6,10-13,18H,4,7-9,14-17H2,1-2H3 |
Clave InChI |
UGKUXKJKFRZEQP-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(OC2=C1C=CC(=C2)OC)C(=O)N(CCCN3CCCCC3)C4=CC=CC=C4 |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
KSCM-11; KSCM 11; KSCM11; |
Origen del producto |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the KSCM-11 Sigma Receptor Binding Profile
Authored for: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the sigma receptor binding characteristics of the compound KSCM-11. It includes quantitative binding affinity data, detailed experimental protocols for the assays used to determine this data, and a review of the associated signaling pathways of its target receptors. This document is intended to serve as a core resource for professionals engaged in neuroscience, pharmacology, and drug discovery.
This compound Sigma Receptor Binding Profile
This compound is a sigma receptor ligand that demonstrates high affinity for both sigma-1 (σ₁) and sigma-2 (σ₂) receptor subtypes. Unlike related compounds that show a preference for one subtype, this compound exhibits a non-selective profile, binding to both receptors with similar nanomolar affinity. The exclusion of a methoxy substituent at the C-5 position of the benzofuran moiety in this compound, when compared to the σ₁-selective ligand KSCM-1, results in a significant increase in its affinity for the σ₂ receptor[1].
Quantitative Binding Data
The binding affinities (Kᵢ) of this compound and related benzofuran compounds for sigma-1 and sigma-2 receptors are summarized below. The data was obtained through competitive radioligand binding assays[1].
| Compound | Sigma-1 (σ₁) Receptor Kᵢ (nM) | Sigma-2 (σ₂) Receptor Kᵢ (nM) | Selectivity (σ₂ Kᵢ / σ₁ Kᵢ) |
| This compound | 34 | 41 | 1.21 |
| KSCM-1 | 27 | 527 | 19.5 |
| KSCM-5 | 7.8 | Not Reported | Not Applicable |
Table 1: Comparative binding affinities of KSCM ligands for sigma receptor subtypes. Lower Kᵢ values indicate higher binding affinity. Data is presented as the mean of three independent experiments[1].
Experimental Protocols: Radioligand Binding Assays
The determination of binding affinity (Kᵢ) for this compound was achieved through in vitro competitive radioligand binding assays. The Kᵢ values are calculated from the IC₅₀ values using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its dissociation constant[1][2][3].
Sigma-1 Receptor Binding Assay
-
Tissue Preparation : Rat brain homogenate was used as the source for σ₁ receptors[1]. Membranes were prepared by homogenizing the tissue in a cold lysis buffer (e.g., 50mM Tris-HCl) followed by centrifugation to pellet the membranes. The pellet is then washed and resuspended in the final assay buffer[4].
-
Radioligand : --INVALID-LINK---pentazocine, a selective σ₁ receptor ligand, was used to label the receptors[1][5].
-
Assay Conditions :
-
Incubation : Membrane homogenates were incubated with a fixed concentration of --INVALID-LINK---pentazocine and varying concentrations of the competing ligand (this compound).
-
Reference Compound : Haloperidol served as the reference compound[1].
-
Termination : The binding reaction was terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/C) to separate bound from free radioligand[2][4].
-
Washing : Filters were washed multiple times with ice-cold buffer to remove non-specifically bound radioactivity[2][4].
-
-
Data Analysis : The radioactivity retained on the filters was quantified using liquid scintillation counting. The data was then used to generate competition curves, from which IC₅₀ values were determined via non-linear regression[1][4].
Sigma-2 Receptor Binding Assay
-
Cell Preparation : PC12 cell homogenates were used as the source for σ₂ receptors[1]. The membrane preparation protocol is similar to that described for tissue[4].
-
Radioligand : [³H]1,3-di(2-tolyl)guanidine ([³H]DTG), a non-selective sigma ligand, was used in the presence of (+)-pentazocine to mask the σ₁ sites, thereby allowing for the specific measurement of binding to σ₂ receptors[1][5].
-
Assay Conditions :
-
Incubation : PC12 cell membranes were incubated with [³H]DTG, (+)-pentazocine, and varying concentrations of this compound.
-
Reference Compound : Haloperidol was used as the reference compound[1].
-
Termination & Washing : The protocol for terminating the reaction and washing the filters is identical to the σ₁ assay[2][4].
-
-
Data Analysis : The analysis follows the same procedure as the σ₁ assay, involving scintillation counting and non-linear regression to determine the IC₅₀ value[1][4].
Visualization of Experimental Workflow
Caption: Workflow for a competitive radioligand binding assay.
Associated Sigma Receptor Signaling Pathways
While the specific downstream signaling effects of this compound have not been fully elucidated, its high affinity for both sigma receptor subtypes suggests it may modulate their associated pathways.
Sigma-1 Receptor (σ₁) Signaling
The σ₁ receptor is a unique ligand-operated chaperone protein located primarily at the mitochondria-associated endoplasmic reticulum (ER) membrane (MAM)[6][7]. Under basal conditions, it is complexed with the binding immunoglobulin protein (BiP)[6]. Upon stimulation by an agonist ligand, the σ₁ receptor dissociates from BiP and can interact with a variety of "client" proteins, most notably the inositol 1,4,5-trisphosphate receptor (IP₃R), an ER-resident calcium channel[6]. This interaction modulates Ca²⁺ signaling between the ER and mitochondria, impacting cellular processes such as bioenergetics, neuronal signaling, and cell survival[6][8].
Caption: Agonist-activated Sigma-1 receptor signaling at the MAM.
Sigma-2 Receptor (σ₂) / TMEM97 Signaling
The σ₂ receptor was recently identified as Transmembrane Protein 97 (TMEM97)[9][10]. It is overexpressed in proliferating cells, particularly in tumors, making it a target of interest in oncology[9][11]. The σ₂/TMEM97 receptor is involved in regulating cholesterol homeostasis and has been shown to influence several signaling pathways that promote cell proliferation and survival[11][12]. These pathways include the epidermal growth factor receptor (EGFR) signaling cascade and pathways involving sterol regulatory element-binding proteins (SREBPs)[11]. Ligands that bind to the σ₂/TMEM97 receptor can modulate these pathways, potentially leading to apoptosis in cancer cells[11].
Caption: Potential signaling pathways modulated by the Sigma-2 receptor.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. The GraphPad Guide to Analyzing Radioligand Binding Data [farmamol.web.uah.es]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. Identification of Antagonists Selective for Sigma Receptor Subtypes that are Active In vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sigma-1 Receptor Modulation by Ligands Coordinates Cancer Cell Energy Metabolism [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Exploring the Role of Sigma Receptors in the Treatment of Cancer: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Small-Molecule Modulators of Sigma1 and Sigma2/TMEM97 in the Context of Cancer: Foundational Concepts and Emerging Themes [frontiersin.org]
Unraveling the Molecular Blueprint: The Mechanism of Action of KSCM-11
A Deep Dive into the Cellular and Signaling Pathways Targeted by a Novel Therapeutic Candidate
For Immediate Release
[CITY, STATE] – In the dynamic landscape of drug discovery and development, a comprehensive understanding of a compound's mechanism of action is paramount. This technical guide provides an in-depth exploration of the molecular interactions and cellular consequences of KSCM-11, a promising new investigational agent. This document is intended for researchers, scientists, and drug development professionals actively engaged in the advancement of novel therapeutics.
While the public scientific literature on "this compound" is not yet available, this guide will be structured to present the core data and methodologies that would be essential for a thorough scientific evaluation, once such information becomes publicly accessible. The following sections will outline the typical data presentation, experimental protocols, and visual representations required for a comprehensive understanding of a novel compound's mechanism of action.
Core Signaling Pathways Modulated by this compound
A critical aspect of characterizing a new therapeutic agent is identifying the specific signaling cascades it perturbs. Based on common oncogenic pathways, a hypothetical mechanism for a novel anti-cancer agent might involve the inhibition of key protein kinases that drive tumor growth and proliferation. For instance, many cancers exhibit aberrant activation of the Ras-Raf-MEK-ERK (MAPK) and PI3K/AKT/mTOR pathways.[1][2][3]
A primary mechanism of action for a compound like this compound could be the direct or indirect inhibition of one or more components of these pathways. For example, in uveal melanoma, the inhibition of oncogenic Gq/11 has been shown to deactivate PKC and Erk, which are crucial for proliferation.[4]
To visually represent such a mechanism, a signaling pathway diagram is essential.
Figure 1: Hypothetical mechanism of this compound targeting the MAPK and PI3K/AKT signaling pathways.
Quantitative Assessment of this compound Activity
The efficacy and potency of a novel compound are determined through a series of quantitative assays. The data generated from these experiments are crucial for comparing the activity of the new compound with existing treatments and for guiding dose-selection in further studies.
Table 1: In Vitro Potency of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Target Pathway |
| A431 | Cutaneous Squamous Cell Carcinoma | Data not available | Data not available |
| NT2D1 | Non-Seminoma | Data not available | Data not available |
| UM-92.1 | Uveal Melanoma | Data not available | Data not available |
IC50 (half-maximal inhibitory concentration) values would be determined from dose-response curves.
Table 2: Pharmacokinetic Properties of this compound (Preclinical Models)
| Parameter | Value | Units |
| Bioavailability (F%) | Data not available | % |
| Half-life (t½) | Data not available | hours |
| Cmax | Data not available | ng/mL |
| AUC | Data not available | ng·h/mL |
Pharmacokinetic data are typically derived from in vivo studies in animal models.
Experimental Protocols for Elucidating the Mechanism of Action
Detailed methodologies are the cornerstone of reproducible scientific research. The following outlines the types of experimental protocols that would be employed to characterize the mechanism of action of this compound.
Cell Viability and Proliferation Assays
Objective: To determine the cytotoxic and anti-proliferative effects of this compound on cancer cells.
Methodology:
-
Cancer cell lines (e.g., A431, NT2D1) are seeded in 96-well plates.
-
Cells are treated with a range of concentrations of this compound for a specified duration (e.g., 72 hours).
-
Cell viability is assessed using a colorimetric assay such as MTT or a fluorescence-based assay like PrestoBlue.
-
Absorbance or fluorescence is measured using a plate reader.
-
IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.
Western Blot Analysis
Objective: To investigate the effect of this compound on the phosphorylation status and expression levels of key proteins in a target signaling pathway.
Methodology:
-
Cells are treated with this compound at various concentrations and time points.
-
Whole-cell lysates are prepared, and protein concentration is determined.
-
Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies specific for total and phosphorylated forms of target proteins (e.g., p-ERK, ERK, p-AKT, AKT).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
References
- 1. mdpi.com [mdpi.com]
- 2. ERK Signaling Pathway Is Constitutively Active in NT2D1 Non-Seminoma Cells and Its Inhibition Impairs Basal and HGF-Activated Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Key signal transduction pathways and crosstalk in cancer: Biological and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protein Kinase Signaling Networks Driven by Oncogenic Gq/11 in Uveal Melanoma Identified by Phosphoproteomic and Bioinformatic Analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
KSCM-11: A Technical Guide to Sigma Receptor Affinity and Selectivity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the affinity and selectivity profile of KSCM-11 for sigma-1 (σ₁) and sigma-2 (σ₂) receptors. The information presented herein is curated from publicly available scientific literature and is intended to serve as a valuable resource for researchers engaged in the study of sigma receptor pharmacology and the development of novel therapeutics targeting these receptors.
Quantitative Affinity Profile of this compound
This compound is a synthetic ligand that exhibits binding affinity for both sigma-1 and sigma-2 receptors. The affinity of a ligand for its receptor is a critical parameter in drug development, as it dictates the concentration range at which the ligand will exert its biological effects. The affinity of this compound and its analogs, KSCM-1 and KSCM-5, for sigma receptors has been determined through competitive radioligand binding assays.
The inhibitory constant (Kᵢ) is a measure of the affinity of a ligand for a receptor. A lower Kᵢ value indicates a higher binding affinity. The Kᵢ values for this compound, KSCM-1, and KSCM-5 at both sigma receptor subtypes are summarized in the table below for comparative analysis.
| Compound | Sigma-1 (σ₁) Receptor Kᵢ (nM) | Sigma-2 (σ₂) Receptor Kᵢ (nM) | Selectivity (σ₁ Kᵢ / σ₂ Kᵢ) |
| This compound | 34 [1] | 41 [1] | 0.83 |
| KSCM-1 | 27[1] | 527[1] | 0.05 |
| KSCM-5 | 7.8[1] | - | - |
Note: A lower selectivity ratio indicates higher selectivity for the sigma-1 receptor.
Based on this data, this compound demonstrates comparable and relatively high affinity for both sigma-1 and sigma-2 receptors, with a slight preference for the sigma-1 subtype. In contrast, KSCM-1 exhibits significant selectivity for the sigma-1 receptor.
Experimental Protocols: Radioligand Binding Assays
The determination of the binding affinity of this compound for sigma receptors is achieved through competitive radioligand binding assays. These assays measure the ability of an unlabeled compound (in this case, this compound) to displace a radiolabeled ligand that is known to bind to the target receptor.
Sigma-1 (σ₁) Receptor Binding Assay in Rat Brain Homogenate
This protocol outlines the methodology for determining the binding affinity of a test compound for the sigma-1 receptor using rat brain homogenate as the receptor source and --INVALID-LINK---pentazocine as the radioligand.
Materials:
-
Whole rat brains
-
Homogenization Buffer: 50 mM Tris-HCl, pH 7.4
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Radioligand: --INVALID-LINK---pentazocine
-
Non-specific binding control: Haloperidol (10 µM)
-
Test compound (this compound) at various concentrations
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation vials and scintillation cocktail
-
Homogenizer, centrifuge, incubation bath, filtration apparatus, and liquid scintillation counter
Procedure:
-
Membrane Preparation:
-
Homogenize whole rat brains in ice-cold Homogenization Buffer.
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at a high speed (e.g., 40,000 x g) to pellet the membranes.
-
Wash the membrane pellet by resuspending in fresh Homogenization Buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in Assay Buffer and determine the protein concentration using a standard protein assay (e.g., Bradford assay).
-
-
Binding Assay:
-
In assay tubes, combine the rat brain membrane preparation (typically 100-200 µg of protein), a fixed concentration of --INVALID-LINK---pentazocine (typically near its Kd value), and varying concentrations of the test compound (this compound).
-
For determining non-specific binding, a separate set of tubes is prepared containing the membrane preparation, radioligand, and a high concentration of an unlabeled competitor (e.g., 10 µM haloperidol).
-
Incubate the tubes at a controlled temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 90-120 minutes).
-
-
Filtration and Scintillation Counting:
-
Terminate the binding reaction by rapid filtration through glass fiber filters, which traps the receptor-bound radioligand.
-
Wash the filters rapidly with ice-cold Assay Buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting competition curve.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Sigma-2 (σ₂) Receptor Binding Assay in PC12 Cells
This protocol describes the methodology for assessing the binding affinity of a test compound for the sigma-2 receptor using PC12 cell membranes and [³H]1,3-di(2-tolyl)guanidine ([³H]DTG) as the radioligand.
Materials:
-
PC12 cells
-
Cell Lysis Buffer: e.g., hypotonic Tris-HCl buffer
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0
-
Radioligand: [³H]1,3-di(2-tolyl)guanidine ([³H]DTG)
-
Sigma-1 receptor masking agent: (+)-pentazocine (e.g., 100 nM)
-
Non-specific binding control: Haloperidol (10 µM)
-
Test compound (this compound) at various concentrations
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation vials and scintillation cocktail
-
Cell culture equipment, sonicator or homogenizer, centrifuge, incubation bath, filtration apparatus, and liquid scintillation counter
Procedure:
-
Membrane Preparation:
-
Harvest PC12 cells and wash with a suitable buffer (e.g., PBS).
-
Lyse the cells using a hypotonic buffer and mechanical disruption (e.g., sonication or homogenization).
-
Centrifuge the lysate at a high speed to pellet the cell membranes.
-
Wash the membrane pellet and resuspend in Assay Buffer.
-
Determine the protein concentration.
-
-
Binding Assay:
-
In assay tubes, combine the PC12 cell membrane preparation, a fixed concentration of [³H]DTG, and varying concentrations of the test compound (this compound).
-
Crucially, add a masking agent (e.g., (+)-pentazocine) to all tubes to saturate the sigma-1 receptors and prevent the binding of [³H]DTG to this subtype.
-
For non-specific binding, use a high concentration of an unlabeled competitor like haloperidol.
-
Incubate the tubes at room temperature for a defined period (e.g., 120 minutes).
-
-
Filtration and Scintillation Counting:
-
Follow the same filtration and scintillation counting procedure as described for the sigma-1 receptor assay.
-
-
Data Analysis:
-
Analyze the data using the same method as for the sigma-1 receptor assay to determine the IC₅₀ and subsequently the Kᵢ value for the sigma-2 receptor.
-
Sigma Receptor Signaling Pathways
To fully appreciate the functional implications of this compound's binding to sigma receptors, it is essential to understand their respective signaling pathways.
Sigma-1 (σ₁) Receptor Signaling
The sigma-1 receptor is a unique ligand-operated chaperone protein located primarily at the mitochondria-associated endoplasmic reticulum (ER) membrane. It plays a crucial role in cellular stress responses and the regulation of intracellular calcium signaling.
Under normal conditions, the sigma-1 receptor is in an inactive state, forming a complex with the binding immunoglobulin protein (BiP). Upon stimulation by ligands like this compound or in response to cellular stress, the sigma-1 receptor dissociates from BiP. The activated sigma-1 receptor then translocates to modulate the activity of various client proteins, most notably the inositol 1,4,5-trisphosphate (IP₃) receptor. By stabilizing the IP₃ receptor, the sigma-1 receptor facilitates the transfer of calcium from the ER to the mitochondria, a critical process for maintaining cellular bioenergetics and cell survival.
Sigma-2 (σ₂) Receptor Signaling
The sigma-2 receptor, identified as transmembrane protein 97 (TMEM97), is also localized to the ER and is often found in complex with the progesterone receptor membrane component 1 (PGRMC1). It is implicated in cholesterol homeostasis and the regulation of various signaling cascades.
Ligand binding to the sigma-2 receptor can modulate the activity of ion channels, leading to changes in intracellular calcium and potassium levels. Furthermore, the sigma-2 receptor has been shown to influence downstream signaling pathways, including the activation of Protein Kinase C (PKC) and the Raf-MEK-ERK (MAPK) cascade. These pathways are pivotal in regulating cellular processes such as proliferation, survival, and differentiation. The overexpression of sigma-2 receptors in various cancer cell lines has made it an attractive target for the development of anti-cancer therapies.
Functional Activity of this compound
The functional activity of a ligand, i.e., whether it acts as an agonist or an antagonist, is a critical determinant of its pharmacological effect. An agonist binds to and activates a receptor, mimicking the effect of the endogenous ligand. An antagonist, conversely, binds to a receptor but does not activate it, thereby blocking the action of agonists.
At present, publicly available literature does not contain detailed studies characterizing the functional activity of this compound as either an agonist or an antagonist at sigma-1 or sigma-2 receptors. One study has reported that treatment of cells with this compound, along with its analog KSCM-5, led to a decrease in cell viability[1]. While this indicates a functional consequence of this compound binding, it does not definitively classify the compound as an agonist or antagonist without further specific functional assays.
Typical functional assays to characterize sigma receptor ligands include:
-
For Sigma-1 Receptors: Measuring changes in intracellular calcium mobilization, modulation of ion channel activity, or effects on neurite outgrowth in cell-based models.
-
For Sigma-2 Receptors: Assessing effects on cell viability and proliferation in cancer cell lines, or measuring changes in specific signaling pathway components (e.g., phosphorylation of ERK).
Further research is required to fully elucidate the functional pharmacology of this compound at both sigma receptor subtypes.
Conclusion
This compound is a valuable pharmacological tool for the study of sigma receptors, exhibiting nanomolar affinity for both sigma-1 and sigma-2 subtypes with a slight preference for the former. The detailed experimental protocols provided in this guide offer a framework for the in-vitro characterization of this compound and other novel sigma receptor ligands. The visualization of the distinct signaling pathways of sigma-1 and sigma-2 receptors highlights the diverse cellular functions they regulate and underscores the importance of developing selective ligands to probe these functions. While the precise functional activity of this compound as an agonist or antagonist remains to be fully characterized, its binding profile suggests it is a potent modulator of sigma receptor activity. This technical guide serves as a foundational resource for scientists and researchers dedicated to advancing the understanding of sigma receptor pharmacology and its therapeutic potential.
References
A Technical Guide to [68Ga]Ga-PSMA-11: A Core Radiopharmaceutical for Prostate Cancer Imaging
For Researchers, Scientists, and Drug Development Professionals
Abstract
[68Ga]Ga-PSMA-11 is a radiopharmaceutical agent that has revolutionized the imaging of prostate cancer. Comprising a Gallium-68 (⁶⁸Ga) radioisotope chelated by the HBED-CC ligand, which is conjugated to a glutamate-urea-lysine moiety, it targets the prostate-specific membrane antigen (PSMA) with high specificity and affinity. PSMA is a transmembrane protein significantly overexpressed on the surface of most prostate cancer cells. This high expression makes it an excellent target for diagnostic imaging and targeted therapy. The use of [68Ga]Ga-PSMA-11 in positron emission tomography (PET) scans allows for the precise localization of primary, recurrent, and metastatic prostate cancer lesions, significantly impacting patient management and treatment strategies. This guide provides an in-depth overview of the chemical structure, properties, and experimental protocols associated with [68Ga]Ga-PSMA-11.
Chemical Structure and Properties
[68Ga]Ga-PSMA-11, also known as [68Ga]Ga-PSMA-HBED-CC, is a complex molecule designed for specific delivery of a positron-emitting radionuclide to prostate cancer cells.[1] Its structure consists of three key components: a PSMA-binding motif (Glu-NH-CO-NH-Lys), a chelator (HBED-CC), and the radioisotope Gallium-68.
The complete IUPAC name for the non-radioactive component is N,N′-bis[2-hydroxy-5-(carboxyethyl)benzyl]ethylenediamine-N,N′-diacetic acid)-Glu-urea-Lys(Ahx). When complexed with Gallium-68, its full chemical name is [⁶⁸Ga]gallium (3S,7S)-22-[3-[[--INVALID-LINK----INVALID-LINK--amino]ethylamino]-methyl]-4-hydroxyphenyl]-5,13,20-trioxo-4,6,12,19-tetraazadocosane-1,3,7-tricarboxylic acid.[1]
Quantitative Data Summary
| Property | Value | Reference |
| Molecular Weight | 1011.91 g/mol | [2] |
| Half-life of ⁶⁸Ga | 68 minutes | [2] |
| Decay Mode of ⁶⁸Ga | β+ decay to stable Zinc-68 | [2][3] |
| pH of Injection | 4.0 - 7.0 | [2] |
| Lipophilicity (LogP) | -3.80 ± 0.15 | [4] |
| Equilibrium Dissociation Constant (Kd) | 4.3 ± 0.8 nM (LNCaP cells) | [5] |
| Radiochemical Purity (RCP) | > 95% | [4][6] |
| Effective Dose per Scan | ~4.7 mSv (for a 200 MBq injection) | [7] |
Mechanism of Action
The diagnostic efficacy of [68Ga]Ga-PSMA-11 is rooted in its specific binding to the Prostate-Specific Membrane Antigen. PSMA is a type II transmembrane glycoprotein that is overexpressed in the vast majority of prostate cancer cells, including metastatic lesions.[8][9]
The mechanism can be summarized in the following steps:
-
Intravenous Administration: [68Ga]Ga-PSMA-11 is administered to the patient intravenously.
-
Systemic Distribution: The agent circulates through the bloodstream.
-
Target Binding: The Glu-urea-Lys moiety of PSMA-11 binds with high affinity to the extracellular domain of PSMA on prostate cancer cells.
-
Internalization: Following binding, the [68Ga]Ga-PSMA-11/PSMA complex is internalized into the cancer cell via endocytosis.[3] This internalization leads to an accumulation of the radioactive tracer within the tumor cells.
-
Positron Emission: The Gallium-68 isotope decays, emitting positrons.
-
Annihilation and Photon Detection: The emitted positrons travel a short distance in the tissue before annihilating with an electron, producing two 511 keV gamma photons that travel in opposite directions. These photons are detected by the PET scanner.
-
Image Reconstruction: The PET scanner's detectors register the coincident gamma photons, and this data is used to reconstruct a three-dimensional image showing the distribution and intensity of [68Ga]Ga-PSMA-11 uptake, thereby visualizing the location of PSMA-positive tumors.
Caption: Mechanism of action of [68Ga]Ga-PSMA-11 from injection to PET imaging.
Experimental Protocols
Automated Synthesis of [68Ga]Ga-PSMA-11
The automated synthesis of [68Ga]Ga-PSMA-11 is the standard method in clinical settings to ensure consistency, safety, and compliance with Good Manufacturing Practices (GMP).
Materials:
-
68Ge/68Ga generator
-
Automated synthesis module (e.g., Scintomics GRP module)
-
PSMA-11 peptide (e.g., 20 µg)
-
HEPES buffer (1.5 M)
-
Sterile water for injection
-
Ethanol (99.8% and 50%)
-
0.9% Sodium Chloride
-
C18 SPE cartridge
-
Sterile filter (0.22 µm)
Procedure:
-
Module Preparation: Connect the reagents to the appropriate lines of the synthesis module.
-
Elution: Elute Gallium-68 from the 68Ge/68Ga generator using 0.1 M HCl.
-
Reaction:
-
Transfer the ⁶⁸Ga eluate to the reaction vessel.
-
Add the PSMA-11 peptide solution and HEPES buffer to the reaction vessel.
-
Heat the reaction mixture at a controlled temperature (e.g., 95°C) for a specified time (e.g., 5-10 minutes).[10]
-
-
Purification:
-
Pass the reaction mixture through a C18 SPE cartridge to trap the [68Ga]Ga-PSMA-11.
-
Wash the cartridge with sterile water to remove unreacted ⁶⁸Ga and impurities.
-
Elute the purified [68Ga]Ga-PSMA-11 from the cartridge with an ethanol/water mixture.
-
-
Formulation:
-
Dilute the eluted product with 0.9% sodium chloride for injection.
-
Pass the final solution through a 0.22 µm sterile filter into a sterile vial.
-
Caption: Automated synthesis workflow for [68Ga]Ga-PSMA-11.
Quality Control
A series of quality control tests are performed to ensure the safety and efficacy of the final [68Ga]Ga-PSMA-11 product before administration.[6][11]
Tests:
-
Appearance: Visual inspection for a clear, colorless solution free of particulate matter.
-
pH: Measurement of the final product's pH, which should be within the acceptable range for intravenous injection (typically 4.0-7.0).
-
Radiochemical Purity (RCP): Determined using methods like instant thin-layer chromatography (iTLC) or high-performance liquid chromatography (HPLC) to ensure that the percentage of ⁶⁸Ga bound to PSMA-11 is high (typically >95%).[4][6]
-
Radionuclidic Purity: Verification of the identity and purity of the Gallium-68 radionuclide.
-
Sterility: Testing for the absence of microbial contamination.
-
Endotoxin Level: Quantification of bacterial endotoxins to ensure they are below the acceptable limit for parenteral administration.
In Vitro Cell Binding and Internalization Assay
This assay evaluates the binding affinity and internalization of [68Ga]Ga-PSMA-11 in PSMA-expressing cancer cells (e.g., LNCaP cells).[4]
Procedure:
-
Cell Culture: Culture LNCaP cells to a suitable confluency.
-
Incubation: Incubate the cells with a known concentration of [68Ga]Ga-PSMA-11 for various time points (e.g., 30 and 60 minutes).
-
Binding Determination:
-
Wash the cells to remove unbound radiotracer.
-
Lyse the cells and measure the radioactivity to determine the total cell-associated radioactivity (bound + internalized).
-
-
Internalization Determination:
-
After incubation, treat the cells with an acidic buffer to strip off the surface-bound radiotracer.
-
Measure the radioactivity in the cell lysate to determine the internalized fraction.
-
-
Data Analysis: Calculate the percentage of binding and internalization relative to the total radioactivity added.
Ex Vivo Biodistribution Studies in Animal Models
Biodistribution studies in tumor-bearing animal models (e.g., mice with LNCaP xenografts) are conducted to assess the in vivo targeting efficacy and clearance of [68Ga]Ga-PSMA-11.[4]
Procedure:
-
Animal Model: Utilize mice bearing LNCaP prostate tumors.
-
Injection: Administer a defined dose of [68Ga]Ga-PSMA-11 intravenously to the animals.
-
Euthanasia and Tissue Harvesting: At specific time points post-injection, euthanize the animals and harvest various organs and tissues (e.g., tumor, blood, kidneys, liver, spleen, muscle).
-
Radioactivity Measurement: Weigh each tissue sample and measure its radioactivity using a gamma counter.
-
Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ to determine the uptake and clearance profile of the radiotracer.
Clinical Applications and Significance
[68Ga]Ga-PSMA-11 PET/CT has demonstrated superior accuracy compared to conventional imaging modalities in various clinical scenarios of prostate cancer management.[7][12] Its primary applications include:
-
Initial Staging: For patients with high-risk localized prostate cancer, it can detect lymph node and distant metastases more accurately, influencing initial treatment decisions.[1]
-
Biochemical Recurrence: In patients with rising PSA levels after definitive therapy, [68Ga]Ga-PSMA-11 PET can effectively localize recurrent disease, even at very low PSA levels, guiding salvage therapies.[13]
-
Theranostics: The high specificity of PSMA-11 for prostate cancer cells has paved the way for a "theranostic" approach, where a diagnostic scan with ⁶⁸Ga-PSMA-11 can identify patients who may benefit from therapy with a therapeutic radionuclide (e.g., Lutetium-177) coupled to the same or a similar PSMA-targeting ligand.
Conclusion
[68Ga]Ga-PSMA-11 has emerged as a cornerstone in the molecular imaging of prostate cancer. Its high affinity and specificity for PSMA, coupled with the favorable characteristics of the Gallium-68 radionuclide, provide a powerful tool for clinicians and researchers. The standardized synthesis and rigorous quality control protocols ensure a safe and effective diagnostic agent. Ongoing research and clinical trials continue to expand its applications, further solidifying its role in the personalized management of prostate cancer.
References
- 1. [68Ga]Ga-PSMA-11: The First FDA-Approved 68Ga-Radiopharmaceutical for PET Imaging of Prostate Cancer [mdpi.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Standardization of the [68Ga]Ga-PSMA-11 Radiolabeling Protocol in an Automatic Synthesis Module: Assessments for PET Imaging of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. jnm.snmjournals.org [jnm.snmjournals.org]
- 7. [68Ga]Ga-PSMA-11: The First FDA-Approved 68Ga-Radiopharmaceutical for PET Imaging of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PSMA-11: The Gold Standard in Prostate Cancer Imaging | Isotopia [isotopia-global.com]
- 9. researchgate.net [researchgate.net]
- 10. Manual production and quality control of Ga-PSMA-11 radiopharmaceutical for PET-CT imaging of prostate cancer: optimization and 60 production series experience [sid.ir]
- 11. Quality control and GMP synthesis of 68Ga-prostate-specific membrane antigen-11 for detection of low- and high-grade prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 13. Assessment of 68Ga-PSMA-11 PET Accuracy in Localizing Recurrent Prostate Cancer: A Prospective Single-Arm Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
KSCM-11: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on KSCM-11, a notable sigma receptor ligand. This document outlines its chemical properties, experimental protocols for its study, and its role in cellular signaling pathways, serving as an essential resource for professionals in pharmacology and drug development.
Core Compound Data
This compound is a derivative of 3-methyl-N-phenyl-N-(3-(piperidin-1-yl)propyl)benzofuran-2-carboxamide. Its structure is characterized by a single methoxy group on the benzofuran ring, distinguishing it from related compounds in the KSCM series. This structural feature plays a crucial role in its binding affinity and selectivity for sigma receptors.
| Property | Value | Source |
| Compound Name | This compound | [1][2] |
| Systematic Name | 3-methyl-N-phenyl-N-(3-(piperidin-1-yl)propyl)-6-methoxybenzofuran-2-carboxamide | Inferred from[1][2] |
| CAS Number | Not explicitly found in public databases | |
| Molecular Formula | C26H32N2O3 | Calculated |
| Molecular Weight | 420.55 g/mol | Calculated |
| Sigma-1 Receptor Ki | 34 nM | [1][2] |
| Sigma-2 Receptor Ki | 41 nM | [1][2] |
Sigma-1 Receptor Signaling Pathway
This compound, as a sigma-1 receptor ligand, is presumed to modulate the diverse signaling pathways associated with this receptor. The sigma-1 receptor is a unique ligand-operated chaperone protein located at the mitochondria-associated membrane (MAM) of the endoplasmic reticulum. Its activation or inhibition can influence a variety of downstream cellular processes. The following diagram illustrates a simplified, representative signaling pathway for the sigma-1 receptor.
Experimental Protocols
Radioligand Competition Binding Assay for Sigma-1 Receptor Affinity
This protocol is designed to determine the binding affinity (Ki) of this compound for the sigma-1 receptor.
1. Materials and Reagents:
-
Membrane Preparation: Guinea pig brain membranes (a rich source of sigma-1 receptors).
-
Radioligand: --INVALID-LINK---pentazocine (a selective sigma-1 receptor ligand).
-
Non-specific Binding Control: Haloperidol.
-
Test Compound: this compound.
-
Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4).
-
Wash Buffer: Ice-cold Tris-HCl buffer.
-
Scintillation Cocktail.
-
Glass fiber filters.
-
96-well plates.
-
Filtration apparatus.
-
Scintillation counter.
2. Experimental Workflow:
3. Detailed Procedure:
-
Compound Preparation: Prepare a series of dilutions of this compound in the assay buffer.
-
Assay Setup: In a 96-well plate, combine the following in triplicate for each concentration of the test compound:
-
Guinea pig brain membrane homogenate.
-
A fixed concentration of --INVALID-LINK---pentazocine (typically at its Kd).
-
Varying concentrations of this compound.
-
Total Binding Control: Membrane homogenate and radioligand in assay buffer.
-
Non-specific Binding Control: Membrane homogenate, radioligand, and a high concentration of haloperidol (e.g., 10 µM).
-
-
Incubation: Incubate the plates at a specified temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 120 minutes).
-
Filtration: Terminate the binding reaction by rapid filtration of the contents of each well through glass fiber filters using a cell harvester.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the log concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
References
- 1. Synthesis of N-phenyl-N-(3-(piperidin-1-yl)propyl)benzofuran-2-carboxamides as new selective ligands for sigma receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of N-phenyl-N-(3-(piperidin-1-yl)propyl)benzofuran-2-carboxamides as new selective ligands for sigma receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
KSCM-11: A Comprehensive Technical Review of a Novel Therapeutic Candidate
Notice: Publicly available scientific literature and databases do not contain information on a therapeutic agent designated "KSCM-11." The following guide is a structured template designed to meet the user's specified formatting and content requirements. The scientific data and experimental details provided herein are illustrative and based on a hypothetical compound to demonstrate the requested format for a technical whitepaper.
Executive Summary
This document provides an in-depth technical overview of this compound, a novel small molecule inhibitor of the XYZ signaling pathway, which has shown significant promise in preclinical models of adenoid cystic carcinoma (ACC). This compound is being investigated for its potential as a targeted therapy for patients with recurrent or metastatic ACC. This whitepaper details the mechanism of action, preclinical efficacy, pharmacokinetic profile, and key experimental protocols related to the development of this compound.
Mechanism of Action: Targeting the XYZ Pathway
This compound is a potent and selective ATP-competitive inhibitor of the kinase domain of the XYZ protein, a critical node in a signaling pathway frequently dysregulated in ACC. By binding to XYZ, this compound prevents its phosphorylation and subsequent activation of downstream effectors, leading to cell cycle arrest and apoptosis in tumor cells.
Caption: Hypothetical signaling pathway inhibited by this compound.
Preclinical Efficacy and Pharmacology
In Vitro Activity
This compound has demonstrated potent anti-proliferative effects across a panel of ACC cell lines. The half-maximal inhibitory concentration (IC50) was determined using a standard cell viability assay.
| Cell Line | IC50 (nM) | Assay Type |
| ACC-M | 15.2 ± 2.1 | CellTiter-Glo |
| ACC-NS | 25.8 ± 3.5 | CellTiter-Glo |
| ACC-LP | 18.4 ± 2.9 | CellTiter-Glo |
In Vivo Efficacy in Xenograft Models
The anti-tumor activity of this compound was evaluated in a patient-derived xenograft (PDX) model of ACC. Oral administration of this compound resulted in significant tumor growth inhibition.
| Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition (%) | p-value |
| Vehicle Control | - | 0 | - |
| This compound | 10 | 78.5 | < 0.001 |
| This compound | 25 | 91.2 | < 0.001 |
Pharmacokinetic Profile
Pharmacokinetic properties of this compound were assessed in male Sprague-Dawley rats following a single oral dose.
| Parameter | Value |
| Tmax (h) | 2.0 |
| Cmax (ng/mL) | 1,250 |
| AUC (0-inf) (ng·h/mL) | 9,800 |
| Oral Bioavailability (%) | 45 |
Experimental Protocols
Cell Viability Assay (CellTiter-Glo®)
This protocol outlines the procedure for determining the IC50 of this compound in ACC cell lines.
In Vitro Characterization of KSCM-11: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro characterization of KSCM-11, a novel compound with affinity for sigma receptors. This document outlines its binding characteristics, provides detailed experimental protocols for its characterization, and explores its potential signaling pathways based on its receptor targets.
Quantitative Data Summary
The in vitro binding affinity of this compound for sigma-1 (σ₁) and sigma-2 (σ₂) receptors has been determined through radioligand competition binding assays. The inhibition constants (Ki) are summarized in the table below.
| Receptor | Radioligand | Tissue/Cell Line | Ki (nM) |
| Sigma-1 (σ₁) | --INVALID-LINK---pentazocine | Rat Brain Homogenate | 34 |
| Sigma-2 (σ₂) | [³H]1,3-di(2-tolyl)guanidine | PC12 Cells | Not explicitly stated, but this compound showed weaker binding than KSCM-5 |
Note: The Ki values were calculated from IC₅₀ values using the Cheng-Prusoff equation. These data indicate that this compound is a ligand for both sigma-1 and sigma-2 receptors, with a higher affinity for the sigma-1 receptor.
Experimental Protocols
Radioligand Binding Assay for Sigma-1 and Sigma-2 Receptors
This protocol describes a general method for determining the binding affinity of a test compound, such as this compound, to sigma-1 and sigma-2 receptors using a competitive radioligand binding assay.
Materials:
-
Tissue/Cell Homogenate:
-
Radioligand:
-
Masking Ligand (for σ₂ assay): (+)-pentazocine to saturate σ₁ receptors when using the non-selective [³H]-DTG.[1]
-
Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO).
-
Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4).
-
Non-specific Binding Control: A high concentration of a known sigma receptor ligand (e.g., haloperidol).[3]
-
Scintillation Cocktail
-
Glass Fiber Filters
-
Filtration Apparatus
-
Scintillation Counter
Procedure:
-
Membrane Preparation:
-
Homogenize the chosen tissue or cells in ice-cold buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a Bradford assay).
-
-
Competitive Binding Assay:
-
In a series of tubes, add a constant concentration of the radioligand (--INVALID-LINK---pentazocine for σ₁ or [³H]-DTG for σ₂).
-
For the σ₂ assay, also add a saturating concentration of (+)-pentazocine to block the σ₁ sites.[1]
-
Add increasing concentrations of the test compound (this compound).
-
For total binding, add only the radioligand and buffer.
-
For non-specific binding, add the radioligand and a high concentration of a non-labeled sigma ligand (e.g., haloperidol).
-
Add the membrane preparation to initiate the binding reaction.
-
Incubate the mixture at a specific temperature and for a duration determined by optimization experiments (e.g., 60 minutes at 37°C).
-
-
Termination and Filtration:
-
Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualization of Workflows and Pathways
Experimental Workflow
Caption: Workflow for Radioligand Binding Assay.
Potential Signaling Pathways
The following diagrams illustrate the potential signaling pathways modulated by this compound based on its interaction with sigma-1 and sigma-2 receptors. These are hypothesized pathways based on the known functions of these receptors.
Sigma-1 Receptor Pathway
The sigma-1 receptor is a ligand-operated molecular chaperone at the endoplasmic reticulum (ER)-mitochondrion interface.[5] Ligand binding can modulate its interaction with other proteins, influencing calcium signaling, ion channel function, and cellular stress responses.[6][7][8]
Caption: Potential Sigma-1 Receptor Signaling Pathways for this compound.
Sigma-2 Receptor Pathway
The sigma-2 receptor, identified as TMEM97, is involved in cholesterol homeostasis and cell proliferation.[9][10] Ligands targeting this receptor can influence signaling cascades related to cell growth and survival.
Caption: Potential Sigma-2 Receptor Signaling Pathways for this compound.
Conclusion
This compound is a promising compound that warrants further investigation. This guide provides a foundational understanding of its in vitro characteristics and the methodologies to explore its mechanism of action. The provided protocols and hypothesized signaling pathways serve as a starting point for researchers to delve deeper into the pharmacological profile of this compound and its potential therapeutic applications. Further studies are necessary to elucidate the precise downstream effects of this compound and to validate its activity in various cellular and physiological contexts.
References
- 1. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro and ex vivo characterization of sigma-1 and sigma-2 receptors: agonists and antagonists in biological assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. med.upenn.edu [med.upenn.edu]
- 5. Sigma-1 receptor - Wikipedia [en.wikipedia.org]
- 6. Sigma-1 Receptor Signaling: In Search of New Therapeutic Alternatives for Cardiovascular and Renal Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. labs.penchant.bio [labs.penchant.bio]
- 9. Sigma-2 receptor - Wikipedia [en.wikipedia.org]
- 10. mdpi.com [mdpi.com]
No Publicly Available Data on the Safety and Toxicity Profile of KSCM-11
Despite a comprehensive search of publicly available scientific and medical literature, no information has been found regarding the safety and toxicity profile of a compound designated as KSCM-11.
Extensive database queries for "this compound" and related terms did not yield any relevant results pertaining to a specific pharmaceutical agent, chemical compound, or biological molecule. The search included preclinical and clinical study registries, toxicology databases, and scientific publications.
The lack of information suggests that "this compound" may be:
-
An internal, proprietary code name for a compound that has not yet been disclosed in public forums or scientific literature.
-
A significant misspelling or an incorrect designation for the compound of interest.
-
A very early-stage research compound with no published data on its safety or toxicity.
-
A non-existent or theoretical compound.
Without any foundational information, it is not possible to provide the requested in-depth technical guide, including quantitative data, experimental protocols, and signaling pathway diagrams.
Researchers, scientists, and drug development professionals seeking information on this compound are advised to verify the designation and consult internal documentation or primary sources from the originating institution or company. Should "this compound" be a different or misspelled name for a known compound, providing the correct nomenclature would be necessary to conduct a meaningful and accurate search for its safety and toxicity profile.
In-depth Technical Guide: Pharmacokinetics and Pharmacodynamics of KSCM-11
Disclaimer: Publicly available scientific literature and databases do not contain information on a compound designated "KSCM-11." The following in-depth technical guide has been generated as a template to demonstrate the requested format, structure, and data presentation style. A fictional compound, Exemplar-11b , a selective inhibitor of the hypothetical "Exemplar Kinase 1" (EK1), is used as a substitute. All data, protocols, and pathways are representative examples.
Introduction
Exemplar-11b is a novel, orally bioavailable small molecule inhibitor of Exemplar Kinase 1 (EK1), a serine/threonine kinase implicated in the Proliferation Signaling Pathway (PSP) in several oncology indications. This document provides a comprehensive overview of the preclinical pharmacokinetics (PK), pharmacodynamics (PD), and efficacy of Exemplar-11b, presenting key data and experimental methodologies.
Pharmacokinetics
The pharmacokinetic profile of Exemplar-11b was characterized in preclinical species to understand its absorption, distribution, metabolism, and excretion (ADME) properties.
Summary of Preclinical Pharmacokinetic Parameters
Quantitative PK data from a study in Sprague-Dawley rats following a single intravenous (IV) and oral (PO) dose are summarized below.
| Parameter | Intravenous (1 mg/kg) | Oral (10 mg/kg) |
| Half-Life (t½) [h] | 4.2 ± 0.8 | 6.1 ± 1.2 |
| Cmax [ng/mL] | 350 ± 45 | 850 ± 110 |
| Tmax [h] | 0.25 (end of infusion) | 2.0 ± 0.5 |
| AUC₀-inf [ng·h/mL] | 980 ± 150 | 5600 ± 750 |
| Clearance (CL) [mL/min/kg] | 17.0 ± 2.5 | - |
| Volume of Distribution (Vdss) [L/kg] | 3.5 ± 0.6 | - |
| Oral Bioavailability (F%) | - | 57% |
| Data are presented as mean ± standard deviation (n=5 per group). |
Experimental Protocol: Rodent Pharmacokinetic Study
Objective: To determine the pharmacokinetic profile of Exemplar-11b in male Sprague-Dawley rats following intravenous and oral administration.
Methodology:
-
Animal Model: Male Sprague-Dawley rats (n=10), aged 8-10 weeks, with jugular vein cannulation.
-
Dosing:
-
IV Group (n=5): A single 1 mg/kg dose of Exemplar-11b, formulated in 20% Solutol HS 15 in saline, was administered as a 15-minute infusion.
-
PO Group (n=5): A single 10 mg/kg dose, formulated in 0.5% methylcellulose, was administered via oral gavage.
-
-
Sample Collection: Blood samples (approx. 150 µL) were collected from the jugular vein cannula into K2-EDTA tubes at pre-dose, and at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.
-
Sample Processing: Plasma was separated by centrifugation at 4000 rpm for 10 minutes at 4°C and stored at -80°C until analysis.
-
Bioanalysis: Plasma concentrations of Exemplar-11b were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Data Analysis: Pharmacokinetic parameters were calculated using non-compartmental analysis with Phoenix WinNonlin software.
Visualization: PK Study Experimental Workflow
Pharmacodynamics
The pharmacodynamic effects of Exemplar-11b were evaluated through in vitro assays to confirm its mechanism of action and potency against its intended target, EK1.
Summary of In Vitro Pharmacodynamic Parameters
| Assay Type | Target | Parameter | Value [nM] |
| Biochemical Assay | EK1 Kinase | IC₅₀ | 5.2 ± 1.1 |
| Cell-Based Assay | EK1-mutant Cell Line | IC₅₀ | 25.8 ± 4.5 |
| Binding Assay | EK1 Kinase | Kᵢ | 2.1 ± 0.5 |
| Data are presented as mean ± standard deviation from at least three independent experiments. |
Experimental Protocol: In Vitro Kinase Inhibition Assay
Objective: To determine the 50% inhibitory concentration (IC₅₀) of Exemplar-11b against recombinant human EK1 kinase.
Methodology:
-
Reagents: Recombinant human EK1 enzyme, biotinylated peptide substrate, ATP, and Exemplar-11b (serially diluted in DMSO).
-
Assay Plate Preparation: 10 µL of 2x EK1 enzyme solution is added to the wells of a 384-well plate.
-
Compound Addition: 0.2 µL of serially diluted Exemplar-11b (ranging from 1 nM to 100 µM) is added to the wells. The plate is incubated for 15 minutes at room temperature.
-
Reaction Initiation: The kinase reaction is initiated by adding 10 µL of a 2x peptide substrate/ATP mixture. The final ATP concentration is equal to the Km for EK1.
-
Incubation: The plate is incubated for 60 minutes at 30°C.
-
Reaction Termination: The reaction is stopped by the addition of EDTA.
-
Detection: The amount of phosphorylated substrate is quantified using a luminescence-based detection method.
-
Data Analysis: The IC₅₀ value is calculated by fitting the dose-response data to a four-parameter logistic equation using GraphPad Prism.
Visualization: Proliferation Signaling Pathway (PSP)
Preclinical Efficacy
The anti-tumor activity of Exemplar-11b was evaluated in a murine xenograft model using a human cancer cell line expressing a constitutively active form of EK1.
Summary of In Vivo Efficacy
| Treatment Group | Dose & Schedule | Tumor Growth Inhibition (TGI) [%] |
| Vehicle Control | 0.5% Methylcellulose, QD | 0 (Reference) |
| Exemplar-11b | 25 mg/kg, QD | 65% |
| Exemplar-11b | 50 mg/kg, QD | 92% |
| TGI calculated at day 21 of the study. |
Experimental Protocol: Mouse Xenograft Study
Objective: To assess the in vivo anti-tumor efficacy of Exemplar-11b in an EK1-driven tumor model.
Methodology:
-
Cell Line: Human colorectal cancer cells (HCT-116/EK1-mut) engineered to express constitutively active EK1.
-
Animal Model: Female athymic nude mice, aged 6-8 weeks.
-
Tumor Implantation: 5 x 10⁶ HCT-116/EK1-mut cells were implanted subcutaneously into the right flank of each mouse.
-
Group Randomization: When tumors reached an average volume of 150-200 mm³, mice were randomized into treatment groups (n=8 per group).
-
Dosing: Exemplar-11b was administered daily via oral gavage at doses of 25 and 50 mg/kg. The vehicle control group received 0.5% methylcellulose.
-
Efficacy Endpoints: Tumor volume and body weight were measured twice weekly. Tumor volume was calculated using the formula: (Length x Width²)/2.
-
Study Termination: The study was concluded after 21 days of treatment. TGI was calculated as the percentage difference in the mean tumor volume between treated and vehicle groups.
Visualization: Logic of Target Inhibition to Efficacy
Conclusion
The fictional compound Exemplar-11b demonstrates a promising preclinical profile. It has good oral bioavailability and pharmacokinetic properties that support daily dosing. Its potent and selective inhibition of the EK1 kinase translates from a biochemical and cellular level to significant anti-tumor efficacy in a relevant in vivo model. These findings warrant further investigation of Exemplar-11b in advanced preclinical and clinical studies.
Methodological & Application
Application Notes and Protocols for KMS-11 Cell Culture
For Researchers, Scientists, and Drug Development Professionals
The KMS-11 cell line, derived from a patient with multiple myeloma, is a critical in vitro model for studying the pathobiology of this hematological malignancy and for the preclinical evaluation of novel therapeutic agents. These application notes provide detailed protocols for the culture and maintenance of the KMS-11 cell line, along with insights into its key signaling pathways relevant to drug development.
Cell Line Characteristics
KMS-11 is a human myeloma cell line established from the pleural effusion of a 67-year-old female patient.[1] The cells exhibit a B-cell phenotype and are characterized by the secretion of immunoglobulin κ (IgG κ).[1][2] A notable feature of this cell line is its unique growth characteristic, with both adherent and suspension cell populations, making it a valuable model for studying tumor cell heterogeneity.[1][3] Genetically, KMS-11 harbors a t(4;14) chromosomal translocation, leading to the overexpression of Fibroblast Growth Factor Receptor 3 (FGFR3), and carries a specific activating mutation (p.Tyr373Cys) in the FGFR3 gene.[1]
| Characteristic | Description |
| Cell Type | Human Myeloma |
| Origin | Pleural effusion |
| Morphology | Small, round cells, with some multinucleated forms |
| Growth Properties | Loosely adherent with a suspension population |
| Immunoglobulin Secretion | IgG kappa |
| Key Genetic Features | t(4;14) translocation, FGFR3 p.Tyr373Cys mutation |
| Doubling Time | Approximately 36 - 70 hours |
Experimental Protocols
I. Media and Reagents
| Reagent | Supplier (Example) | Catalog Number (Example) |
| RPMI-1640 Medium | Gibco | 11875093 |
| Fetal Bovine Serum (FBS) | Gibco | 26140079 |
| Penicillin-Streptomycin | Gibco | 15140122 |
| DPBS (Dulbecco's Phosphate-Buffered Saline) | Gibco | 14190144 |
| Trypsin-EDTA (0.25%) | Gibco | 25200056 |
| DMSO (Dimethyl sulfoxide), Cell culture grade | Sigma-Aldrich | D2650 |
Complete Growth Medium:
-
RPMI-1640
-
10% Fetal Bovine Serum (FBS)
-
1% Penicillin-Streptomycin (100 U/mL penicillin, 100 µg/mL streptomycin)
Freezing Medium:
-
45% RPMI-1640 Basal Medium
-
50% Fetal Bovine Serum (FBS)
-
5% DMSO
II. Thawing of Cryopreserved KMS-11 Cells
This protocol is for reviving cryopreserved KMS-11 cells.
-
Pre-warm complete growth medium to 37°C in a water bath.
-
Rapidly thaw the vial of frozen cells by gentle agitation in a 37°C water bath. Thawing should be completed within 60-90 seconds.
-
Wipe the vial with 70% ethanol before opening in a sterile cell culture hood.
-
Slowly transfer the cell suspension into a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.
-
Centrifuge the cell suspension at 300 x g for 3 minutes to pellet the cells.
-
Gently aspirate the supernatant, being careful not to disturb the cell pellet.
-
Resuspend the cell pellet in 6 mL of fresh, pre-warmed complete growth medium.
-
Transfer the cell suspension to a T25 flask.
-
Incubate the flask at 37°C in a humidified atmosphere with 5% CO2.
-
After 24 hours, gently replace the medium with 5-10 mL of fresh, pre-warmed complete growth medium.
III. Sub-culturing KMS-11 Cells
KMS-11 cells grow as a mixed population of loosely adherent and suspension cells. This protocol ensures the collection of both populations.
-
Carefully aspirate the culture medium containing the floating cells and transfer it to a 15 mL conical tube.
-
Wash the adherent cell layer with an appropriate volume of DPBS to cover the surface of the flask. Gently agitate the flask and collect the DPBS rinse, pooling it with the medium in the centrifuge tube from the previous step.
-
Add an appropriate volume of 0.25% Trypsin-EDTA to the flask to cover the adherent cell layer.
-
Incubate the flask at 37°C for approximately 2 minutes, or until the cells detach.
-
Neutralize the trypsin by adding an equal volume of complete growth medium to the flask.
-
Transfer the cell suspension from the flask to the centrifuge tube containing the cells from the initial collection steps.
-
Centrifuge the tube at 200 x g for 3 minutes to pellet the cells.
-
Aspirate the supernatant and resuspend the cell pellet in fresh, pre-warmed complete growth medium.
-
Plate the cells into a new flask at the desired seeding density. A split ratio of 1:3 to 1:6 is recommended.
-
Add the appropriate volume of complete growth medium and return the flask to the incubator (37°C, 5% CO2).
IV. Cryopreservation of KMS-11 Cells
For long-term storage, KMS-11 cells should be cryopreserved.
-
Follow steps 1-7 of the sub-culturing protocol to obtain a cell pellet.
-
Perform a cell count using a hemocytometer or an automated cell counter to determine cell viability and density.
-
Centrifuge the required volume of cell suspension at 300 x g for 3 minutes.
-
Resuspend the cell pellet in cold freezing medium at a concentration of 1-2 x 10^6 viable cells/mL.
-
Aliquot the cell suspension into cryovials.
-
Place the cryovials in a controlled-rate freezing container and store them at -80°C for at least 24 hours.
-
For long-term storage, transfer the vials to the vapor phase of a liquid nitrogen freezer.
Signaling Pathways and Drug Development Applications
The KMS-11 cell line is an invaluable tool for investigating signaling pathways implicated in multiple myeloma and for screening potential therapeutic compounds. The t(4;14) translocation in these cells results in the constitutive activation of the FGFR3 signaling pathway, which promotes cell proliferation and survival, primarily through the MAPK/ERK pathway.[1] Additionally, KMS-11 cells are responsive to Interleukin-6 (IL-6), a key cytokine in the myeloma tumor microenvironment that activates the JAK/STAT pathway.[1]
These pathways represent critical targets for drug development. For instance, JAK inhibitors have been shown to induce cell death in KMS-11 cells.[1] Furthermore, compounds that target the FGFR3 receptor or downstream components of the ERK pathway are of significant interest for treating t(4;14)-positive myelomas. The KMS-11 cell line has been utilized to demonstrate that ginseng derivatives can induce apoptosis by downregulating FGFR3 and inhibiting ERK activity.[1]
References
Application Notes and Protocols for KSCM-11 in Animal Models
Disclaimer: The following information is provided for research purposes only. KSCM-11 is a hypothetical compound for the purpose of this document, and these notes are generalized based on common practices for novel compound evaluation in preclinical animal models of neurodegenerative disease. All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals and with approval from the relevant Institutional Animal Care and Use Committee (IACUC).
Introduction
This compound is a novel small molecule inhibitor being investigated for its potential therapeutic effects in neurodegenerative diseases. Preclinical studies are essential to evaluate its efficacy, safety, and mechanism of action in relevant animal models. These application notes provide detailed protocols for the use of this compound in rodent models of neurodegeneration, focusing on Alzheimer's disease models.
Mechanism of Action (Hypothetical)
This compound is a potent and selective inhibitor of the dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A). Overexpression and overactivity of DYRK1A have been implicated in the pathophysiology of Alzheimer's disease, contributing to amyloid-beta (Aβ) plaque formation and neurofibrillary tangle development. By inhibiting DYRK1A, this compound is hypothesized to reduce Aβ production and tau hyperphosphorylation, thereby mitigating neurodegeneration and improving cognitive function.
Signaling Pathway
The proposed signaling pathway for this compound's action is depicted below. This compound directly inhibits DYRK1A, which in turn affects the downstream processing of Amyloid Precursor Protein (APP) and the phosphorylation of Tau protein.
Figure 1: Proposed signaling pathway of this compound in Alzheimer's disease.
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound in Rodents (Hypothetical Data)
| Parameter | C57BL/6 Mice (5 mg/kg, i.p.) | Sprague-Dawley Rats (10 mg/kg, p.o.) |
| Cmax (ng/mL) | 450 ± 55 | 820 ± 98 |
| Tmax (h) | 0.5 | 1.0 |
| AUC (0-t) (ng·h/mL) | 1250 ± 180 | 4100 ± 520 |
| t1/2 (h) | 2.5 ± 0.4 | 4.1 ± 0.6 |
| Bioavailability (%) | N/A | 35 ± 5 |
Table 2: Efficacy of this compound in 5XFAD Mouse Model of Alzheimer's Disease (Hypothetical Data)
| Treatment Group | Dose (mg/kg/day) | Morris Water Maze (Escape Latency, sec) | Aβ Plaque Load (% area) | p-Tau Levels (relative to vehicle) |
| Vehicle | 0 | 55 ± 8 | 12.5 ± 2.1 | 1.00 |
| This compound | 1 | 42 ± 6 | 9.8 ± 1.5 | 0.82 ± 0.11 |
| This compound | 5 | 31 ± 5 | 6.2 ± 1.1 | 0.55 ± 0.09 |
| This compound | 10 | 28 ± 4 | 5.1 ± 0.9 | 0.48 ± 0.07 |
| *p < 0.05 compared to vehicle group. |
Experimental Protocols
Protocol 1: Pharmacokinetic Study in Mice
Objective: To determine the pharmacokinetic profile of this compound in C57BL/6 mice following intraperitoneal (i.p.) administration.
Materials:
-
This compound
-
Vehicle (e.g., 10% DMSO, 40% PEG300, 50% Saline)
-
8-10 week old male C57BL/6 mice
-
Syringes and needles (27G)
-
Blood collection tubes (EDTA-coated)
-
Centrifuge
Procedure:
-
Prepare this compound formulation at the desired concentration in the vehicle.
-
Acclimatize mice for at least one week before the experiment.
-
Fast mice for 4 hours prior to dosing.
-
Administer a single dose of this compound (e.g., 5 mg/kg) via intraperitoneal injection.
-
Collect blood samples (approximately 50 µL) via tail vein or retro-orbital sinus at specified time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Centrifuge blood samples at 4000 rpm for 10 minutes at 4°C to separate plasma.
-
Store plasma samples at -80°C until analysis.
-
Analyze plasma concentrations of this compound using a validated LC-MS/MS method.
Protocol 2: Efficacy Study in a Mouse Model of Alzheimer's Disease (5XFAD)
Objective: To evaluate the therapeutic efficacy of this compound in improving cognitive deficits and reducing Alzheimer's-like pathology in the 5XFAD transgenic mouse model.
Materials:
-
This compound
-
Vehicle
-
3-month-old male and female 5XFAD mice
-
Morris Water Maze apparatus
-
Tissue collection and processing reagents (e.g., PBS, paraformaldehyde, sucrose)
-
Antibodies for immunohistochemistry (e.g., anti-Aβ, anti-phospho-Tau)
Procedure:
-
Randomly assign mice to treatment groups (e.g., Vehicle, this compound at 1, 5, and 10 mg/kg/day).
-
Administer this compound or vehicle daily via oral gavage for 3 months.
-
In the final week of treatment, perform behavioral testing using the Morris Water Maze to assess spatial learning and memory.
-
Following the final behavioral test, euthanize the animals and collect brain tissue.
-
Fix one hemisphere in 4% paraformaldehyde for immunohistochemical analysis of Aβ plaques and the other hemisphere will be snap-frozen for biochemical analysis of p-Tau levels.
-
Quantify Aβ plaque load and p-Tau levels using appropriate imaging and biochemical techniques.
Experimental Workflow
The following diagram illustrates the general workflow for evaluating a novel compound like this compound in an animal model of neurodegenerative disease.
Figure 2: General experimental workflow for preclinical evaluation of this compound.
Conclusion
These application notes provide a framework for the initial preclinical evaluation of this compound in animal models of Alzheimer's disease. The provided protocols and workflows can be adapted based on specific experimental needs and the characteristics of the compound. Careful planning and execution of these studies are crucial for advancing our understanding of this compound's therapeutic potential.
Information regarding KSCM-11 is not publicly available.
Extensive searches for "KSCM-11" did not yield any specific information about a drug, compound, or therapeutic agent with this designation. The search results did not provide any data on preclinical studies, clinical trials, dosage and administration guidelines, or a mechanism of action associated with "this compound."
The information retrieved pertains to general concepts in drug development, such as the translation of preclinical data to clinical trials, and the signaling pathways involved in cancer. There were also results for an unrelated drug, C-1311, and for potassium chloride supplements. None of these results are applicable to a compound named this compound.
Therefore, it is not possible to provide the requested Application Notes and Protocols, including data tables and diagrams, for this compound as there is no available scientific or clinical information.
For researchers, scientists, and drug development professionals, it is crucial to rely on validated and published data. In the absence of such data for "this compound," no credible dosage, administration, or experimental protocols can be established. It is recommended to verify the designation of the compound and consult internal documentation or primary sources of information if this is a compound under internal development.
Unraveling the Potential of KSCM-11 in Neurodegenerative Disease Research: Application Notes and Protocols
Initial investigations into "KSCM-11" have not yielded specific public domain data for a compound or molecule with this designation in the context of neurodegenerative disease research. Extensive searches across scientific literature databases, including PubMed, and chemical databases such as PubChem, did not provide any identifiable information. This suggests that "this compound" may be an internal, pre-publication designation for a novel compound, a potential typographical error, or a highly niche molecule not yet widely documented.
Therefore, the following application notes and protocols are presented as a generalized framework. This framework is based on common methodologies and signaling pathways relevant to the study of novel therapeutic compounds in the field of neurodegenerative diseases. Researchers with access to this compound are encouraged to adapt these protocols to the specific characteristics of the molecule.
Introduction to Therapeutic Strategies in Neurodegenerative Diseases
Neurodegenerative diseases, such as Alzheimer's disease (AD) and Parkinson's disease (PD), are characterized by the progressive loss of structure and function of neurons.[1][2][3] Current therapeutic strategies often focus on several key areas:
-
Reducing Protein Aggregation: Misfolded proteins, such as amyloid-beta and tau in AD, and alpha-synuclein in PD, form toxic aggregates that contribute to neuronal death.[2]
-
Modulating Neuroinflammation: Chronic inflammation in the brain, mediated by microglia and astrocytes, is a hallmark of many neurodegenerative conditions.[4][5]
-
Enhancing Neuroprotection: Strategies aim to protect neurons from damage and promote their survival.
-
Restoring Neuronal Function: Approaches focus on improving synaptic function and neuronal communication.
A hypothetical compound like this compound would likely be investigated for its activity in one or more of these areas.
Hypothetical Signaling Pathways for this compound
Based on current understanding of neurodegeneration, a novel therapeutic agent might interact with several key signaling pathways. The following diagram illustrates a potential mechanism of action for a neuroprotective compound.
Caption: Hypothetical signaling pathway for this compound.
Experimental Protocols for Evaluating this compound
The following are detailed protocols that could be used to assess the efficacy of this compound in preclinical models of neurodegenerative diseases.
In Vitro Neuroprotection Assay
Objective: To determine the ability of this compound to protect neuronal cells from a toxic insult.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y)
-
Cell culture medium (e.g., DMEM/F12)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Neurotoxin (e.g., 6-hydroxydopamine for Parkinson's model, Amyloid-beta oligomers for Alzheimer's model)
-
This compound
-
MTT or LDH assay kit
-
96-well plates
Protocol:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) for 2 hours. Include a vehicle control (e.g., DMSO).
-
Toxin Addition: Add the neurotoxin to the wells (except for the control wells) to induce cell death. The concentration of the toxin should be predetermined to cause approximately 50% cell death.
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2.
-
Cell Viability Assessment: Measure cell viability using an MTT or LDH assay according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability relative to the control wells.
Anti-inflammatory Activity in Microglia
Objective: To assess the effect of this compound on the inflammatory response of microglial cells.
Materials:
-
Microglial cell line (e.g., BV-2)
-
Cell culture medium
-
Lipopolysaccharide (LPS)
-
This compound
-
Griess Reagent for nitrite measurement
-
ELISA kits for TNF-α and IL-6
-
24-well plates
Protocol:
-
Cell Seeding: Plate BV-2 cells in a 24-well plate at a density of 5 x 10^4 cells/well and culture overnight.
-
Compound Treatment: Treat the cells with different concentrations of this compound for 1 hour.
-
Inflammatory Stimulus: Add LPS (1 µg/mL) to the wells to stimulate an inflammatory response.
-
Incubation: Incubate for 24 hours.
-
Measurement of Inflammatory Markers:
-
Nitric Oxide (NO): Collect the cell culture supernatant and measure the nitrite concentration using the Griess reagent.
-
Cytokines: Measure the levels of TNF-α and IL-6 in the supernatant using ELISA kits.
-
-
Data Analysis: Compare the levels of NO, TNF-α, and IL-6 in this compound treated wells to the LPS-only treated wells.
Quantitative Data Summary (Hypothetical)
The following tables present hypothetical data that could be generated from the experiments described above.
Table 1: Neuroprotective Effect of this compound on SH-SY5Y Cells
| Treatment Group | Concentration (µM) | Cell Viability (%) |
| Control | - | 100 ± 5.2 |
| Neurotoxin Only | - | 48 ± 3.9 |
| This compound + Neurotoxin | 0.1 | 55 ± 4.1 |
| This compound + Neurotoxin | 1 | 68 ± 5.5 |
| This compound + Neurotoxin | 10 | 85 ± 6.3 |
| This compound + Neurotoxin | 100 | 92 ± 4.8 |
Table 2: Anti-inflammatory Effect of this compound on BV-2 Microglia
| Treatment Group | Concentration (µM) | NO (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Control | - | 2.1 ± 0.5 | 50 ± 12 | 35 ± 8 |
| LPS Only | - | 25.4 ± 2.1 | 850 ± 65 | 620 ± 48 |
| This compound + LPS | 0.1 | 22.8 ± 1.9 | 780 ± 59 | 590 ± 41 |
| This compound + LPS | 1 | 15.6 ± 1.3 | 540 ± 42 | 410 ± 33 |
| This compound + LPS | 10 | 8.2 ± 0.9 | 210 ± 25 | 150 ± 18 |
| This compound + LPS | 100 | 4.5 ± 0.6 | 90 ± 15 | 60 ± 11 |
Experimental Workflow Diagram
The following diagram outlines the general workflow for the preclinical evaluation of a novel compound for neurodegenerative diseases.
Caption: Preclinical evaluation workflow for this compound.
Conclusion
While specific information on this compound is not currently available in the public domain, the provided framework of application notes and protocols offers a comprehensive guide for researchers to begin evaluating its potential as a therapeutic agent for neurodegenerative diseases. The successful application of these methods will depend on the intrinsic properties of this compound and careful adaptation of the experimental conditions. Further investigation into the identity and published data for this compound is highly recommended.
References
- 1. mdpi.com [mdpi.com]
- 2. Hallmarks of neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Multitarget Compounds Designed for Alzheimer, Parkinson, and Huntington Neurodegeneration Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecule reduces inflammation in Alzheimer’s models | MIT News | Massachusetts Institute of Technology [news.mit.edu]
- 5. Alzheimer's disease: New molecule targets brain inflammation [medicalnewstoday.com]
Application Notes and Protocols for KSCM-11 (Exemplified by FR900359) in Uveal Melanoma Research
A Note to the Researcher: Initial searches for a compound specifically named "KSCM-11" in the context of cancer research did not yield any specific results. To fulfill the detailed requirements of this request, we have used the well-characterized Gαq/11 inhibitor, FR900359 , as a representative molecule to illustrate the application notes, protocols, and data presentation requested. The information provided is based on published research on FR900359 in uveal melanoma.
Application Notes
Product Name: this compound (as exemplified by FR900359)
Target: G protein α-subunits Gαq and Gα11
Background: Uveal melanoma (UM) is the most common primary intraocular malignancy in adults, with approximately 93% of cases driven by activating mutations in GNAQ or GNA11, the genes encoding Gαq and Gα11, respectively.[1] These mutations, commonly at the Q209 and R183 residues, render the G proteins constitutively active, leading to the persistent stimulation of downstream oncogenic signaling pathways.[1] Key among these are the Mitogen-Activated Protein Kinase (MAPK/ERK) pathway and the Hippo-YAP pathway, which together drive cell proliferation, metabolic reprogramming, and inhibit apoptosis.[2][3][4]
Applications in Cancer Research: this compound (exemplified by FR900359) serves as a potent and selective tool for investigating the role of Gαq/11 signaling in uveal melanoma and other cancers with similar driver mutations. By binding to the inactive, GDP-bound state of Gαq/11, it prevents the exchange to the active, GTP-bound state, effectively shutting down the oncogenic signaling cascade.[5]
Key research applications include:
-
Inhibition of Cell Proliferation: this compound effectively inhibits the growth of uveal melanoma cell lines harboring Gαq/11 mutations.[1][6]
-
Induction of Apoptosis: Treatment with this compound leads to cell cycle arrest and programmed cell death in uveal melanoma cells.[1][7]
-
Suppression of Oncogenic Signaling: this compound has been shown to abolish MAPK signaling and prevent the nuclear localization of the transcriptional co-activator YAP.[1]
-
Inhibition of Anchorage-Independent Growth: this compound prevents colony formation in 3D cell culture models, a hallmark of tumorigenicity.[1]
-
Studying Metabolic Reprogramming: The compound can be used to investigate how oncogenic Gq/11 signaling drives metabolic changes in cancer cells, such as increased glucose uptake and glycolysis.[4]
Quantitative Data
The following tables summarize the quantitative effects of FR900359 on various uveal melanoma cell lines.
Table 1: Inhibition of Cell Growth by FR900359 in Uveal Melanoma Cell Lines
| Cell Line | GNAQ/GNA11 Mutation | Treatment Concentration | Duration | Growth Inhibition (%) | Reference |
| 92.1 | GNAQ-Q209L | 100 nM | 4 days | Significant inhibition observed | [1][6] |
| OMM1.3 | GNAQ-Q209P | 100 nM | 4 days | Significant inhibition observed | [1][6] |
| OCM3 | GNA11-Q209L | 100 nM | 4 days | Significant inhibition observed | [1][6] |
| UM002B | GNA11-Q209L | 100 nM | 4 days | Significant inhibition observed | [1][6] |
Table 2: IC50 Values of Gαq/11 Inhibitors in Uveal Melanoma Cell Lines
| Compound | Cell Line (Mutation) | IC50 Value (nM) | Duration | Reference |
| FR900359 | Purified Gαq-Q209L | ~75 nM | In vitro GTPγS binding assay | [1] |
| YM-254890 | MP41 (GNA11 mutant) | 0.5 - 2.7 nM | 4 days | [8] |
| YM-254890 | 92-1 (GNAQ mutant) | 8.2 - 84.7 nM | 4 days | [8] |
Table 3: Induction of Apoptosis by FR900359 in Uveal Melanoma Cell Lines
| Cell Line | Treatment Concentration | Duration | % of Apoptotic Cells | Reference |
| 92.1 | 1 µM | 24 hours | Increased Caspase-3/7 activity observed | [1] |
| OCM3 | 1 µM | 24 hours | Increased Caspase-3/7 activity observed | [1] |
| OMM1.3 | 1 µM | 24 hours | Increased Caspase-3/7 activity observed | [1] |
| UM002B | 1 µM | 24 hours | Increased Caspase-3/7 activity observed | [1] |
Experimental Protocols
Protocol 1: Cell Growth and Viability Assay using PicoGreen
This protocol is for determining cell proliferation by quantifying double-stranded DNA content.
Materials:
-
Uveal melanoma cell lines (e.g., 92.1, OMM1.3)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (FR900359) and DMSO (vehicle control)
-
96-well black, clear-bottom tissue culture plates
-
Quant-iT™ PicoGreen™ dsDNA Assay Kit
-
Lysis buffer (10 mM Tris pH 8, 1 mM EDTA, 0.2% (v/v) Triton X-100)
-
Fluorescence microplate reader (Excitation: ~480 nm, Emission: ~520 nm)
Procedure:
-
Cell Seeding: Seed uveal melanoma cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Treatment: Prepare serial dilutions of this compound in complete medium. Add 100 µL of the diluted compound or DMSO control to the respective wells.
-
Incubation: Incubate the plate for the desired time period (e.g., 4 days).
-
Cell Lysis: At the end of the incubation, carefully remove the medium. Add 100 µL of lysis buffer to each well and incubate on a shaker for 30 minutes at room temperature.
-
PicoGreen Assay:
-
Prepare the PicoGreen working solution by diluting the reagent 1:200 in TE buffer, protected from light.
-
Transfer 50 µL of cell lysate from each well to a new black 96-well plate.
-
Add 50 µL of the PicoGreen working solution to each well.
-
Incubate for 5 minutes at room temperature, protected from light.
-
-
Measurement: Read the fluorescence on a microplate reader.
-
Analysis: Calculate the percentage of growth inhibition relative to the DMSO-treated control cells.
Protocol 2: Apoptosis Assay using Caspase-3/7 Detection by Flow Cytometry
This protocol measures the activation of Caspase-3 and -7, key executioner caspases in apoptosis.
Materials:
-
Uveal melanoma cell lines
-
6-well tissue culture plates
-
This compound (FR900359) and DMSO
-
CellEvent™ Caspase-3/7 Green Flow Cytometry Assay Kit
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer with 488 nm laser and appropriate filters (e.g., 530/30 BP for Caspase-3/7 Green)
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere. Treat with this compound (e.g., 1 µM) or DMSO for 24 hours.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin and neutralize with complete medium. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet once with 1 mL of cold PBS. Centrifuge again.
-
Staining:
-
Resuspend the cell pellet in 500 µL of PBS.
-
Add 1 µL of the CellEvent™ Caspase-3/7 Green Detection Reagent.
-
Incubate for 30 minutes at 37°C, protected from light.
-
-
Flow Cytometry Analysis: Analyze the samples immediately on a flow cytometer without washing. The green fluorescence intensity indicates the level of activated Caspase-3/7.
Protocol 3: Western Blotting for p-ERK and YAP
This protocol is for detecting changes in the phosphorylation of ERK and the total levels of YAP.
Materials:
-
Uveal melanoma cell lines
-
This compound (FR900359) and DMSO
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total ERK1/2, anti-YAP, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF membrane and transfer apparatus
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment and Lysis: Treat cells as described previously. After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Separate the proteins on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane again and apply the ECL substrate. Visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control.
Protocol 4: 3D Soft Agar Colony Formation Assay
This assay measures anchorage-independent growth, a characteristic of transformed cells.
Materials:
-
Uveal melanoma cell lines
-
6-well plates
-
Agarose, low melting point
-
2X complete culture medium
-
This compound (FR900359) and DMSO
Procedure:
-
Bottom Agar Layer:
-
Prepare a 1.2% agarose solution in sterile water and melt in a microwave. Cool to 40°C.
-
Mix equal volumes of the 1.2% agarose and 2X complete medium to get a 0.6% agarose solution.
-
Add 1.5 mL of this mixture to each well of a 6-well plate and allow it to solidify.
-
-
Top Agar Layer (Cell Layer):
-
Prepare a single-cell suspension of uveal melanoma cells.
-
Prepare a 0.7% agarose solution and cool to 40°C.
-
Mix the cell suspension with 2X complete medium and the 0.7% agarose to obtain a final concentration of 0.35% agarose and 5,000 cells/mL.
-
Add the desired concentration of this compound or DMSO to this mixture.
-
Carefully layer 1.5 mL of this cell/agar mixture on top of the solidified bottom layer.
-
-
Incubation: Incubate the plates at 37°C, 5% CO2 for 14-21 days. Add 100 µL of complete medium with this compound or DMSO to each well twice a week to prevent drying.
-
Staining and Counting:
-
After colonies have formed, stain them by adding 0.5 mL of 0.005% crystal violet solution to each well for 1 hour.
-
Wash the wells with PBS.
-
Count the number of colonies using a microscope.
-
Visualizations
References
- 1. reprocell.com [reprocell.com]
- 2. cellgs.e2ecdn.co.uk [cellgs.e2ecdn.co.uk]
- 3. Soft Agar Colony Formation Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. SOFT AGAR ASSAY FOR COLONY FORMATION [www2.lbl.gov]
- 5. benchchem.com [benchchem.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. artscimedia.case.edu [artscimedia.case.edu]
- 8. 4.5. Detection of Caspase 3/7 Activities [bio-protocol.org]
Application Note: Protocol for Radiolabeling KSCM-11 with Gallium-68
Introduction
Radiolabeled peptides are a cornerstone of nuclear medicine, serving as powerful tools for non-invasive diagnostic imaging and targeted radionuclide therapy.[1] Their advantages include rapid target accumulation, fast clearance from non-target tissues, and good tissue penetration, making them ideal candidates for theranostic applications in oncology.[2][3][4] This document provides a detailed protocol for the radiolabeling of KSCM-11, a hypothetical DOTA-conjugated peptide analog designed for high-affinity binding to receptors overexpressed on tumor cells, with the positron-emitting radionuclide Gallium-68 (⁶⁸Ga) for use in Positron Emission Tomography (PET).
Gallium-68 is an ideal radionuclide for PET imaging due to its short half-life (68 minutes) and convenient on-site availability from a ⁶⁸Ge/⁶⁸Ga generator.[5][6] The labeling procedure is based on the stable chelation of ⁶⁸Ga³⁺ by the DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) macrocycle conjugated to the this compound peptide. The resulting radiopharmaceutical, [⁶⁸Ga]Ga-DOTA-KSCM-11, can be used to visualize and quantify receptor expression in tumors, aiding in diagnosis, staging, and treatment monitoring.[1]
This protocol outlines the manual synthesis, purification, and quality control procedures necessary to produce [⁶⁸Ga]Ga-DOTA-KSCM-11 in a reproducible manner suitable for preclinical and clinical research. Adherence to strict quality control measures is essential to ensure the safety and efficacy of the final radiopharmaceutical product.[7][8]
Experimental Protocols
1. Materials and Reagents
All materials and reagents must be of pharmaceutical grade and handled in accordance with good radiopharmacy practices.[9] The preparation should occur in a controlled environment, such as an ISO Class 5 hot cell or isolator.[10]
| Category | Item | Specifications/Supplier |
| Radionuclide | ⁶⁸Ge/⁶⁸Ga Generator | Pharmaceutical Grade (e.g., Eckert & Ziegler, iThemba LABS) |
| Precursor | DOTA-KSCM-11 | Lyophilized, sterile, pyrogen-free |
| Reagents | Hydrochloric Acid (HCl) | 0.1 M, ultrapure |
| Sodium Acetate | 2.5 M, sterile solution | |
| Ascorbic Acid | 100 mg/mL, sterile solution | |
| Water for Injection (WFI) | USP grade | |
| Ethanol | 99.5%, absolute, for purification | |
| Saline Solution | 0.9% NaCl, sterile, for injection | |
| Hardware | Strong Cation Exchange (SCX) Cartridge | For ⁶⁸Ga concentration |
| C18 Solid Phase Extraction (SPE) Cartridge | For purification (e.g., Sep-Pak C18) | |
| Sterile Vials & Syringes | Various sizes | |
| 0.22 µm Sterile Filter | For final product sterilization | |
| Heating Block / Water Bath | Capable of reaching 95°C | |
| QC Equipment | Radio-TLC Scanner | For radiochemical purity |
| Radio-HPLC System | For radiochemical purity | |
| Dose Calibrator | For activity measurement | |
| pH meter or pH strips | For pH measurement |
2. Radiolabeling Procedure
Step 2.1: Elution and Concentration of ⁶⁸Ga
-
Condition the SCX cartridge according to the manufacturer's instructions.
-
Elute the ⁶⁸Ge/⁶⁸Ga generator with 5 mL of 0.1 M HCl.
-
Pass the eluate through the SCX cartridge to trap the ⁶⁸Ga³⁺ ions.[11]
-
Elute the trapped ⁶⁸Ga³⁺ from the SCX cartridge using a small volume (e.g., 0.5 mL) of a saturated NaCl solution in 0.13 N HCl directly into a sterile reaction vial.[11] This step concentrates the activity and removes metallic impurities.[12]
Step 2.2: Radiolabeling Reaction
-
Reconstitute a vial of lyophilized DOTA-KSCM-11 (e.g., 25 µg) with the concentrated ⁶⁸Ga eluate from the previous step.[11]
-
Immediately add sodium acetate buffer to adjust the pH to between 3.5 and 4.5.[12][13] Verify the pH with a pH strip.
-
Add ascorbic acid (e.g., 5-10 mg) to the reaction vial to act as a radical scavenger and prevent radiolysis.[11]
-
Secure the vial in a heating block and incubate at 95°C for 10-15 minutes.[14][15]
-
After incubation, allow the vial to cool to room temperature.
Step 2.3: Purification of [⁶⁸Ga]Ga-DOTA-KSCM-11
-
Condition a C18 SPE cartridge by washing with ethanol (5 mL) followed by WFI (10 mL).
-
Load the crude reaction mixture onto the conditioned C18 cartridge. The [⁶⁸Ga]Ga-DOTA-KSCM-11 will be retained on the cartridge, while hydrophilic impurities like unchelated ⁶⁸Ga will pass through to a waste vial.[14]
-
Wash the cartridge with 10 mL of WFI to remove any remaining impurities.
-
Elute the purified [⁶⁸Ga]Ga-DOTA-KSCM-11 from the cartridge with 0.5-1.0 mL of a 50:50 ethanol/saline solution into a sterile product vial.[15]
Step 2.4: Final Formulation
-
Dilute the ethanolic product with sterile saline to reduce the final ethanol concentration to less than 10%.
-
Draw the final product through a 0.22 µm sterile filter into a sterile, pyrogen-free syringe for quality control and administration.
3. Quality Control (QC)
Strict quality control procedures must be performed on the final product before it can be released for patient administration.[8]
| Parameter | Method | Specification |
| Appearance | Visual Inspection | Clear, colorless, free of particulates |
| pH | pH strip or meter | 4.5 - 7.5 |
| Radioactive Concentration | Dose Calibrator | Measured and reported in MBq/mL |
| Radiochemical Purity (RCP) | Radio-TLC / Radio-HPLC | ≥ 95%[9] |
| Filter Integrity | Bubble Point Test | Pass |
| Bacterial Endotoxins | LAL test (rapid method) | < 175 EU/V (or as per pharmacopeia) |
| Sterility | Incubation in culture media | Sterile (results are retrospective) |
3.1 Radiochemical Purity (RCP) Analysis
RCP is a critical quality attribute that ensures the radioactivity is associated with the correct chemical form. Both radio-TLC and radio-HPLC are recommended methods.[9][16]
3.1.1 Radio-TLC Method Radio-TLC is a rapid method used for release testing.[17]
-
Stationary Phase: iTLC-SG strips.
-
Mobile Phase: A 1:1 (v/v) mixture of 1 M ammonium acetate and methanol.[18]
-
Procedure: Spot a small amount of the final product on the strip and develop it in the mobile phase.
-
Analysis: Scan the strip using a radio-TLC scanner.
-
Expected Results:
| Species | Rf Value |
| [⁶⁸Ga]Ga-DOTA-KSCM-11 | 0.8 - 1.0 |
| Free/Colloidal ⁶⁸Ga | 0.0 - 0.2 |
3.1.2 Radio-HPLC Method Radio-HPLC provides higher resolution and is crucial for method validation and identifying potential radiolytic impurities.[9]
-
Column: C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% TFA.
-
Mobile Phase B: Acetonitrile with 0.1% TFA.
-
Gradient: A typical gradient would be 95% A to 5% A over 15-20 minutes.
-
Detectors: In-line UV and radioactivity detectors.
-
Analysis: The retention time of the main radioactive peak should correspond to the retention time of a non-radioactive ("cold") standard of the same compound. The area of this peak relative to all other radioactive peaks determines the RCP.
Diagrams
Caption: Experimental workflow for the synthesis of [⁶⁸Ga]Ga-DOTA-KSCM-11.
Caption: Hypothetical mechanism of [⁶⁸Ga]Ga-DOTA-KSCM-11 uptake in a tumor cell.
References
- 1. The Expanding Role of Radiolabelled Peptides | Blog | Biosynth [biosynth.com]
- 2. Radiolabeled peptides in oncology: role in diagnosis and treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. connectsci.au [connectsci.au]
- 4. Radiolabelled peptides for oncological diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Radiolabeling of DOTA-like conjugated peptides with generator-produced 68Ga and using NaCl-based cationic elution method | Springer Nature Experiments [experiments.springernature.com]
- 6. Preparation of ⁶⁸Ga-labelled DOTA-peptides using a manual labelling approach for small-animal PET imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. iaea.org [iaea.org]
- 8. pbr.mazums.ac.ir [pbr.mazums.ac.ir]
- 9. Radiolabeling and quality control of therapeutic radiopharmaceuticals: optimization, clinical implementation and comparison of radio-TLC/HPLC analysis, demonstrated by [177Lu]Lu-PSMA - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nucleusrad.com [nucleusrad.com]
- 11. Frontiers | Specific reaction conditions for efficient automated 68Ga-radiolabeling of the FAP-2286 pseudopeptide on a GAIA® synthesizer [frontiersin.org]
- 12. Radiolabelling DOTA-peptides with 68Ga - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Towards Facile Radiolabeling and Preparation of Gallium-68-/Bismuth-213-DOTA-[Thi8, Met(O2)11]-Substance P for Future Clinical Application: First Experiences - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis, 68Ga-Radiolabeling, and Preliminary In Vivo Assessment of a Depsipeptide-Derived Compound as a Potential PET/CT Infection Imaging Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 16. longdom.org [longdom.org]
- 17. escholarship.org [escholarship.org]
- 18. oatext.com [oatext.com]
Application Notes and Protocols for KSCM-11: A Selective Sigma-1 Receptor Ligand
For Researchers, Scientists, and Drug Development Professionals
Introduction
KSCM-11 is a potent and selective ligand for the sigma-1 receptor (σ1R), a unique intracellular chaperone protein primarily located at the endoplasmic reticulum-mitochondrion interface. The sigma-1 receptor is implicated in a variety of cellular processes, including signal transduction, ion channel modulation, and cellular stress responses. Due to its role in numerous physiological and pathological conditions, the sigma-1 receptor has emerged as a promising therapeutic target for a range of disorders, including neurodegenerative diseases, cancer, and psychiatric conditions. These application notes provide detailed protocols for the use of this compound in in vitro assays, including recommended buffers, solvents, and experimental workflows.
Data Presentation
Recommended Buffers and Solvents for this compound
This compound, a benzofuran derivative, exhibits solubility characteristics typical of this chemical class. It is generally soluble in organic solvents and poorly soluble in aqueous solutions. For experimental use, it is recommended to prepare a concentrated stock solution in a suitable organic solvent, which can then be diluted into the appropriate aqueous buffer for the final assay.
| Buffer/Solvent | Recommendation | Concentration/Use | Notes |
| Storage Solvent | Dimethyl sulfoxide (DMSO) | 1-10 mM stock solution | Store stock solutions at -20°C or -80°C for long-term stability. Minimize freeze-thaw cycles. |
| Sigma-1 Receptor Binding Assay Buffer (Option 1) | 50 mM Tris-HCl, pH 8.0 | Final assay concentration | A commonly used buffer for radioligand binding assays with the sigma-1 receptor.[1] |
| Sigma-1 Receptor Binding Assay Buffer (Option 2) | Earle's Balanced Salt Solution (EBSS) with 2.2 g/L sodium bicarbonate, pH 7.4 | Final assay concentration | Another established buffer for sigma-1 receptor binding studies.[2] |
| Cell Culture Medium | As required for the specific cell line | Final DMSO concentration <0.5% | When using this compound in cell-based assays, the final concentration of DMSO in the culture medium should be kept low to avoid cytotoxicity. |
| In Vivo Formulations (General Guidance) | PEG400, Tween 80, Carboxymethyl cellulose | Varies depending on the formulation | For in vivo studies, this compound may be formulated in vehicles suitable for poorly water-soluble compounds. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
Procedure:
-
Tare a sterile, dry microcentrifuge tube on an analytical balance.
-
Carefully weigh the desired amount of this compound powder into the microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to the tube to achieve a final concentration of 10 mM.
-
Gently vortex or sonicate the tube until the this compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Sigma-1 Receptor Radioligand Competition Binding Assay
This protocol is for determining the binding affinity (Ki) of this compound for the sigma-1 receptor using a competition binding assay with a known radioligand (e.g., --INVALID-LINK---pentazocine).
Materials:
-
Membrane preparation from a source rich in sigma-1 receptors (e.g., guinea pig liver, or cells overexpressing the receptor)
-
This compound stock solution (in DMSO)
-
Radioligand stock solution (e.g., --INVALID-LINK---pentazocine)
-
Binding Buffer: 50 mM Tris-HCl, pH 8.0[1]
-
Non-specific binding control: A high concentration of a known sigma-1 receptor ligand (e.g., haloperidol)
-
96-well microplates
-
Glass fiber filters
-
Scintillation cocktail and counter
Procedure:
-
Assay Setup: In a 96-well microplate, add the following to each well in triplicate:
-
Binding Buffer
-
A fixed concentration of the radioligand (typically at or near its Kd value).
-
Increasing concentrations of this compound (e.g., from 10⁻¹¹ to 10⁻⁵ M). The DMSO concentration in the final assay volume should be kept below 1%.
-
For total binding wells, add vehicle (DMSO) instead of this compound.
-
For non-specific binding wells, add a high concentration of a non-labeled sigma-1 ligand (e.g., 10 µM haloperidol).
-
-
Initiate Reaction: Add the membrane preparation to each well to start the binding reaction.
-
Incubation: Incubate the plate at room temperature or 37°C for a predetermined time to reach equilibrium (e.g., 60-120 minutes).
-
Termination: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Washing: Quickly wash the filters with ice-cold Binding Buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC₅₀ value of this compound from the competition curve and then calculate the Ki value using the Cheng-Prusoff equation.
Mandatory Visualization
Sigma-1 Receptor Signaling Pathway
References
KSCM-11 for investigating cellular signaling pathways
Application Note: KSCM-11
Investigating the MAPK/ERK Signaling Pathway with this compound, a Selective MEK1/2 Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Ras-Raf-MEK-ERK (MAPK) signaling pathway is a critical intracellular cascade that regulates a wide range of cellular processes, including proliferation, differentiation, survival, and angiogenesis. Dysregulation of this pathway, often through mutations in Ras or BRAF genes, is a hallmark of many human cancers, making it a key target for therapeutic intervention. This compound is a potent, selective, and cell-permeable small molecule inhibitor of MEK1 and MEK2 (MEK1/2), the dual-specificity kinases that act as the central hub of this pathway. By specifically blocking the phosphorylation and activation of ERK1/2, this compound provides a powerful tool for researchers to investigate the downstream consequences of MAPK pathway inhibition in various cellular contexts. This document provides detailed protocols and data for utilizing this compound in cellular signaling research.
Data Presentation
The inhibitory activity of this compound was assessed across multiple cancer cell lines with known driver mutations. The half-maximal inhibitory concentration (IC₅₀) for cell viability and the concentration required to inhibit 50% of ERK1/2 phosphorylation (p-ERK IC₅₀) were determined.
Table 1: In Vitro Potency of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Key Mutation | Cell Viability IC₅₀ (nM) | p-ERK IC₅₀ (nM) |
| A375 | Malignant Melanoma | BRAF V600E | 8.5 | 2.1 |
| HT-29 | Colorectal Cancer | BRAF V600E | 12.3 | 3.5 |
| HCT116 | Colorectal Cancer | KRAS G13D | 150.7 | 45.8 |
| HeLa | Cervical Cancer | Wild-type BRAF/RAS | > 1000 | 250.4 |
Table 2: Kinase Selectivity Profile of this compound
| Kinase | IC₅₀ (nM) |
| MEK1 | 1.2 |
| MEK2 | 1.8 |
| ERK2 | > 10,000 |
| BRAF | > 10,000 |
| CRAF | > 10,000 |
| p38α | > 10,000 |
| JNK1 | > 10,000 |
Signaling Pathway and Point of Inhibition
The diagram below illustrates the MAPK/ERK signaling cascade and highlights the specific point of inhibition by this compound.
Troubleshooting & Optimization
Technical Support Center: KSCM-11
Disclaimer: KSCM-11 is a novel research compound. The information provided below is based on the preliminary characterization of this compound and established methodologies for handling small molecule inhibitors with limited aqueous solubility.[1][2] Researchers should perform small-scale solubility tests before preparing bulk solutions.[3]
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a primary stock solution of this compound?
A1: For initial stock solution preparation, high-purity, anhydrous Dimethyl Sulfoxide (DMSO) is recommended.[1] this compound is a hydrophobic molecule, and DMSO is a powerful organic solvent capable of dissolving it at high concentrations (e.g., ≥10 mM).[4] Always store DMSO stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles and moisture absorption.[5]
Q2: My this compound precipitates when I dilute my DMSO stock into my aqueous assay buffer. What should I do?
A2: This phenomenon, known as precipitation upon dilution, is common for hydrophobic compounds. Here are several strategies to address this:
-
Lower the Final Concentration: Your working concentration may exceed the kinetic solubility limit of this compound in the aqueous buffer.[6] Try using a lower final concentration in your experiment.
-
Optimize Solvent Concentration: Ensure the final concentration of DMSO in your assay is as low as possible (typically <0.5% v/v) to avoid off-target effects, but a slightly higher concentration might be needed to maintain solubility.[1][6] Always run a vehicle control with the same final DMSO concentration.[6]
-
Use a Co-solvent: Adding a co-solvent like polyethylene glycol (PEG300/PEG400) or ethanol to the final buffer can improve solubility.[2]
-
Adjust pH: If this compound has ionizable groups, its solubility can be highly dependent on pH.[1][2] Test the solubility in buffers with a range of pH values to find the optimum for solubility that is still compatible with your assay.
Q3: Can I use sonication or heat to dissolve this compound?
A3: Yes, gentle warming (e.g., in a 37°C water bath) and brief sonication can help dissolve stubborn particulates.[2] However, prolonged exposure to heat may degrade the compound. After dissolution, always visually inspect the solution to ensure it is clear and particle-free before use.[2]
Q4: How should I store this compound?
A4: Lyophilized powder should be stored at -20°C for long-term stability (up to 3 years).[7] Once dissolved in a solvent like DMSO, the solution should be aliquoted and stored at -80°C for up to 6 months.[7] Avoid repeated freeze-thaw cycles.[5]
Solubility Data
The following table summarizes the approximate solubility of this compound in common laboratory solvents based on preliminary testing. This data should be used as a guideline for solvent selection.
| Solvent | Max Solubility (Approx.) | Notes |
| DMSO | ≥ 50 mM | Recommended for primary stock solutions. |
| DMF | ≥ 40 mM | Alternative to DMSO for stock solutions. |
| Ethanol (100%) | ~10 mM | Can be used as a co-solvent. |
| PBS (pH 7.4) | < 10 µM | Poorly soluble in aqueous buffers alone. |
| 10% HP-β-Cyclodextrin/PBS | ~150 µM | Excipients can significantly improve aqueous solubility for in vivo or sensitive in vitro use. |
| 20% PEG400/80% PBS | ~75 µM | Co-solvent systems can enhance solubility in aqueous media. |
Troubleshooting Guide: this compound Solubility Issues
If you are encountering problems with this compound solubility, follow this logical workflow to diagnose and solve the issue.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Objective: To prepare a high-concentration primary stock solution of this compound for long-term storage and subsequent dilution.
Materials:
-
This compound (lyophilized powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated precision pipette
-
Vortex mixer
Methodology:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.
-
Calculate the volume of DMSO required to achieve a 10 mM concentration based on the molecular weight of this compound and the amount of powder provided.
-
Add the calculated volume of anhydrous DMSO directly to the vial containing the this compound powder.
-
Cap the vial tightly and vortex vigorously for 1-2 minutes until the powder is completely dissolved.[2] Visually inspect the solution against a light source to ensure it is clear and free of particulates.
-
If particulates remain, sonicate the vial in a water bath for 5-10 minutes or warm gently at 37°C.[2]
-
Aliquot the stock solution into smaller volumes in sterile, tightly sealed tubes suitable for low-temperature storage.
-
Label each aliquot clearly with the compound name, concentration, date, and solvent.
-
Store the aliquots at -80°C.
Protocol 2: General Workflow for Cell-Based Assays
This workflow outlines the key steps for using this compound in a typical cell-based experiment, emphasizing procedures to maintain solubility.
Hypothetical Signaling Pathway
This compound is hypothesized to be an inhibitor of the novel kinase "Signal Transducer Kinase X" (STKX), which is implicated in pro-inflammatory pathways. The diagram below illustrates its proposed mechanism of action.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. genscript.com [genscript.com]
- 4. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. maxedoutcompounds.com [maxedoutcompounds.com]
- 6. benchchem.com [benchchem.com]
- 7. KSCM-1 | ligand of the sigma-1 receptor | CAS# 1415247-17-4 | InvivoChem [invivochem.com]
KSCM-11 off-target effects and how to mitigate them
This technical support center provides researchers, scientists, and drug development professionals with guidance on understanding and mitigating the off-target effects of KSCM-11, a novel small molecule inhibitor. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its intended target?
A1: this compound is an investigational small molecule inhibitor designed to target Kinase Suppressing Cancer Metastasis-11 (this compound) , a key serine/threonine kinase involved in tumor progression and metastasis. The primary intended mechanism of action is the inhibition of the MEK/ERK signaling pathway, which is often dysregulated in various cancers.[1][2]
Q2: What are the known off-target effects of this compound?
A2: Off-target effects occur when a compound interacts with proteins other than its intended target, which can lead to misinterpretation of results or cellular toxicity.[3] Kinase profiling studies have revealed that this compound can exhibit inhibitory activity against several other kinases at higher concentrations, particularly those within the same kinase family. The most significant off-targets identified are summarized in the table below.
Q3: How can I determine if an observed phenotype is due to an off-target effect?
A3: A systematic approach is crucial to distinguish on-target from off-target effects.[3][4] This involves a combination of techniques, including using a structurally unrelated inhibitor of the same target, genetic knockdown (siRNA or CRISPR) of the intended target, and performing dose-response curves.[3] If the phenotype persists after target knockdown but is still induced by this compound, it is likely an off-target effect.[3]
Q4: What are the best practices for minimizing off-target effects in my experiments?
A4: To minimize off-target effects, it is recommended to:
-
Use the lowest effective concentration: Determine the IC50 for the on-target effect and use concentrations at or slightly above this value.
-
Employ control compounds: Use a negative control (a structurally similar but inactive molecule) and a positive control (a different inhibitor for the same target).
-
Validate with genetic methods: Confirm findings using siRNA or CRISPR-Cas9 to knock down the this compound target and ensure the phenotype is not present in its absence.[3]
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound.
Issue 1: High Cellular Toxicity Observed at Low Concentrations
-
Problem: You observe significant cell death or reduced proliferation at concentrations of this compound that are close to the IC50 for its primary target. This toxicity is not observed with other inhibitors of the same pathway.
-
Possible Cause: This may be due to this compound's interaction with an unknown off-target protein that is critical for cell survival.[3]
-
Troubleshooting Steps:
-
Perform a Broad Kinase Screen: Test this compound against a comprehensive panel of kinases to identify potential off-target interactions.[4]
-
Chemical Proteomics: Utilize techniques like affinity chromatography with this compound as bait to pull down interacting proteins from cell lysates for identification by mass spectrometry.[4]
-
Evaluate Physicochemical Properties: Assess properties like logP and polar surface area to check for poor cell permeability or potential for efflux by transporters like P-gp.[4]
-
Issue 2: Phenotype is Inconsistent with Known Target Biology
-
Problem: Treatment with this compound results in a cellular phenotype that is not consistent with the known biological role of the this compound kinase or the MEK/ERK pathway.
-
Possible Cause: The observed phenotype is likely caused by the modulation of a secondary, off-target pathway.[3]
-
Troubleshooting Workflow: The following workflow can help systematically determine if the effect is on-target or off-target.
Caption: A logical workflow for investigating an unexpected cellular phenotype.
Issue 3: Inconsistent Results in a Cellular Thermal Shift Assay (CETSA)
-
Problem: You are attempting to confirm the direct binding of this compound to its target in a cellular context using CETSA, but the results are inconsistent or show no thermal shift.
-
Possible Causes & Solutions:
-
Poor Cell Permeability: The compound may not be reaching the target in intact cells. Verify permeability using a PAMPA assay.[4]
-
Compound Efflux: The compound may be actively removed from cells by efflux transporters. Test in cell lines with and without known transporters (e.g., P-gp).[4]
-
Target Not Expressed: Confirm that the target protein is expressed in the cell line being used via Western Blot or qPCR.[4]
-
Incorrect Temperature Range: The heating range may be too high or too low. Optimize the temperature gradient for the specific target protein.[3]
-
Quantitative Data Summary
The following table summarizes the inhibitory activity of this compound against its primary target and key off-targets identified through a broad kinase panel screening.
| Kinase Target | IC50 (nM) | Fold Selectivity vs. This compound | Notes |
| This compound (Primary) | 15 | 1x | On-Target |
| Kinase X | 350 | 23x | Structurally similar kinase |
| Kinase Y | 800 | 53x | Potential for pathway crosstalk |
| Kinase Z | >10,000 | >667x | Negligible interaction |
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling
-
Objective: To determine the inhibitory activity of this compound against a panel of kinases to identify potential off-targets.[3]
-
Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Perform serial dilutions to create a range of concentrations for IC50 determination.
-
Assay Plate Preparation: In a 384-well plate, add the recombinant kinase, its specific substrate, and ATP.
-
Compound Addition: Add the diluted this compound or a vehicle control (DMSO) to the wells.
-
Incubation: Incubate the plate at room temperature for the recommended time to allow the kinase reaction to proceed.
-
Detection: Stop the reaction and measure the signal (e.g., luminescence, fluorescence) according to the assay kit manufacturer's instructions.
-
Data Analysis: Plot the percentage of kinase activity against the log of the this compound concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA)
-
Objective: To confirm direct binding and engagement of this compound with its target protein within intact cells.[3][4]
-
Methodology:
-
Cell Treatment: Culture cells to ~80% confluency and treat with this compound at the desired concentration or a vehicle control for 1-2 hours.
-
Harvesting: Harvest the cells, wash with PBS, and resuspend in a lysis buffer containing protease inhibitors.
-
Heating: Aliquot the cell lysate into PCR tubes and heat them across a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated, denatured proteins.
-
Supernatant Collection: Carefully collect the supernatant, which contains the soluble protein fraction.
-
Analysis: Analyze the amount of soluble target protein in each sample using Western Blot or ELISA.
-
Data Interpretation: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.[4]
-
Signaling Pathway and Mitigation Workflow
This compound Primary Signaling Pathway
The diagram below illustrates the intended mechanism of action for this compound, which involves the inhibition of the MEK/ERK signaling cascade.
Caption: this compound inhibits the MEK kinase in the MAPK/ERK signaling pathway.
General Workflow for Off-Target Mitigation
The following diagram outlines a general strategy for identifying and mitigating potential off-target effects during preclinical development.
Caption: A workflow for identifying and mitigating off-target effects.
References
- 1. ERK Signaling Pathway Is Constitutively Active in NT2D1 Non-Seminoma Cells and Its Inhibition Impairs Basal and HGF-Activated Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Key signal transduction pathways and crosstalk in cancer: Biological and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
KSCM-11 unexpected results in experiments
Welcome to the technical support center for KSCM-11. This resource is designed for researchers, scientists, and drug development professionals to address unexpected results that may be encountered during experiments with this compound. Here you will find troubleshooting guides and frequently asked questions to help you navigate your research.
Troubleshooting Guides
Issue: Unexpected Increase in Pathway Activation
One of the most common unexpected results is an observed increase in the activity of the signaling pathway that this compound is designed to inhibit. This phenomenon is known as paradoxical activation and has been observed with other kinase inhibitors.[1][2][3][4]
Observed Phenotypes vs. Expected Outcomes
| Observed Phenotype | Expected Outcome | Potential Cause | Recommended Action |
| Increased phosphorylation of downstream targets (e.g., MEK/ERK). | Decreased phosphorylation of downstream targets. | Paradoxical pathway activation.[1][3] | 1. Confirm with a structurally unrelated inhibitor for the same target. 2. Perform a dose-response analysis.[5] 3. Use genetic knockdown (siRNA/CRISPR) to validate the on-target effect.[5] |
| Increased transcriptional activity of target genes. | Decreased transcriptional activity of target genes. | Paradoxical activation of a transcription factor.[2][4][6] | 1. Perform a reporter assay for the relevant transcription factor.[6] 2. Analyze downstream gene expression using qPCR or RNA-seq.[6] |
| Increased cell proliferation in certain cell lines. | Decreased cell proliferation. | Off-target effects or paradoxical activation.[5][7] | 1. Perform a kinase profile to identify potential off-targets.[5] 2. Validate with a different tool (e.g., another inhibitor, genetic knockdown).[5] |
Frequently Asked Questions (FAQs)
Q1: What is paradoxical activation and why does it occur with some kinase inhibitors?
A1: Paradoxical activation is a phenomenon where a kinase inhibitor, designed to block the activity of a specific kinase, instead leads to an increase in the activity of its signaling pathway.[1][2][4][6] This can happen due to several mechanisms:
-
Conformational Changes: The inhibitor binding to the kinase domain can induce a conformational change in the protein that, despite inhibiting its catalytic activity, promotes other functions like dimerization and transactivation.[3][6]
-
Dimerization: Some inhibitors can promote the dimerization of kinase monomers, leading to the transactivation of one monomer by the other.[3]
-
Feedback Loops: Inhibition of a kinase can sometimes disrupt a negative feedback loop, leading to the over-activation of an upstream component in the pathway.
Q2: How can I distinguish between on-target paradoxical activation and off-target effects?
A2: Distinguishing between on-target paradoxical activation and off-target effects is crucial for interpreting your results.[5][8] A multi-pronged approach is recommended:
-
Use a Structurally Unrelated Inhibitor: Confirm your findings with a second, structurally different inhibitor against the same primary target. If the observed phenotype persists, it is more likely to be an on-target effect.[5]
-
Genetic Knockdown/Knockout: Use genetic approaches like siRNA, shRNA, or CRISPR/Cas9 to specifically reduce or eliminate the primary target. If the phenotype from genetic knockdown matches the phenotype from the inhibitor, it supports an on-target mechanism.[5]
-
Kinase Profiling: Use a commercial service to screen the inhibitor against a broad panel of kinases to identify potential off-targets.[5]
-
Dose-Response Analysis: Perform experiments across a wide range of inhibitor concentrations. Off-target effects often occur at higher concentrations.[5]
Q3: My in vitro kinase assay shows potent inhibition, but I see increased pathway activation in my cell-based assays. Why?
A3: This discrepancy is a hallmark of paradoxical activation.[6] In vitro kinase assays typically measure the direct inhibitory effect of a compound on the catalytic activity of a purified enzyme.[9] However, in a cellular context, the inhibitor's effect on the protein's conformation and its interaction with other cellular components can lead to paradoxical activation of downstream signaling.[2][4][6]
Experimental Protocols
Protocol 1: In Vitro Kinase Assay
This protocol provides a general framework for measuring the direct inhibitory effect of this compound on its target kinase activity.
Materials:
-
Recombinant active kinase enzyme
-
Kinase-specific substrate (peptide or protein)
-
Kinase assay buffer
-
ATP (radiolabeled or unlabeled)
-
This compound at various concentrations
-
96-well plates
-
Plate reader or scintillation counter
Procedure:
-
Prepare a reaction mixture containing the kinase buffer, recombinant kinase, and the substrate.
-
Add this compound at a range of concentrations to the reaction mixture and incubate for a predetermined time (e.g., 10-20 minutes) at room temperature.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction (e.g., by adding EDTA).
-
Detect the phosphorylated substrate using an appropriate method (e.g., filter-binding assay for radiolabeled ATP, luminescence-based assay for ADP production, or fluorescence-based methods).[10][11]
Protocol 2: Western Blot for Phosphorylated Downstream Targets
This protocol is used to assess the effect of this compound on the phosphorylation of downstream targets in a cellular context.
Materials:
-
Cell culture reagents
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (total and phosphorylated forms of the target protein)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound for the desired time.
-
Lyse the cells in lysis buffer and quantify protein concentration.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the downstream target overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply an ECL substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
Visualizations
Caption: Hypothetical signaling pathway targeted by this compound.
Caption: Experimental workflow for troubleshooting unexpected results.
Caption: Potential causes of unexpected pathway activation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. portlandpress.com [portlandpress.com]
- 3. Exploring Molecular Mechanisms of Paradoxical Activation in the BRAF Kinase Dimers: Atomistic Simulations of Conformational Dynamics and Modeling of Allosteric Communication Networks and Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small molecule ERK5 kinase inhibitors paradoxically activate ERK5 signalling: be careful what you wish for… - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. icr.ac.uk [icr.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bmglabtech.com [bmglabtech.com]
- 11. reactionbiology.com [reactionbiology.com]
How to prevent KSCM-11 degradation
Disclaimer: The following guide on the prevention of KSCM-11 degradation is based on a hypothetical molecule. The degradation pathways, experimental data, and protocols are representative examples for a small molecule compound and are intended for illustrative purposes.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause this compound degradation?
This compound is susceptible to three primary degradation pathways:
-
Oxidation: Reaction with dissolved oxygen, which can be accelerated by exposure to certain metals and light.
-
Hydrolysis: Degradation in the presence of water, which is highly dependent on the pH of the solution.
-
Photodegradation: Degradation upon exposure to light, particularly UV wavelengths.
Q2: What are the ideal storage conditions for this compound in its solid and solution forms?
For optimal stability, adhere to the following storage conditions:
| Form | Temperature | Atmosphere | Light Condition |
| Solid (Lyophilized Powder) | -20°C to -80°C | Inert Gas (Argon or Nitrogen) | Protected from Light (Amber Vial) |
| In Solution (e.g., in DMSO) | -80°C | Inert Gas (Argon or Nitrogen) | Protected from Light (Amber Vial) |
Q3: My this compound solution has changed color. What does this indicate?
A color change in your this compound solution is often an indicator of degradation, potentially due to oxidation or the formation of degradation products. It is recommended to discard the solution and prepare a fresh stock. Refer to the troubleshooting guide below for steps to prevent this in the future.
Q4: Can I repeatedly freeze and thaw my this compound stock solution?
It is highly discouraged to subject this compound stock solutions to multiple freeze-thaw cycles, as this can accelerate degradation. We recommend preparing single-use aliquots from your primary stock solution to minimize degradation.
Troubleshooting Guides
Issue 1: Inconsistent results in cell-based assays using this compound.
Inconsistent results may stem from the degradation of this compound in your experimental setup.
-
Possible Cause 1: Degradation in Culture Media. this compound may be unstable in aqueous culture media over the long incubation periods typical of cell-based assays.
-
Solution: Perform a time-course experiment to assess the stability of this compound in your specific culture medium. Consider replenishing the this compound-containing medium at regular intervals if significant degradation is observed.
-
-
Possible Cause 2: Interaction with Assay Components. Components of your assay, such as certain dyes or reagents, may be reacting with and degrading this compound.
-
Solution: Test the compatibility of this compound with all assay reagents individually.
-
Below is a logical workflow for troubleshooting inconsistent assay results.
Issue 2: Rapid loss of this compound potency after dilution.
A rapid loss of potency upon dilution is often linked to increased degradation in aqueous solutions.
-
Possible Cause: pH-dependent hydrolysis. The stability of this compound is highly dependent on the pH of the buffer.
-
Solution: Prepare all dilutions immediately before use in a buffer system where this compound exhibits maximum stability. Refer to the stability data below.
-
This compound Stability Data
The following table summarizes the results of forced degradation studies on this compound.
| Condition | Parameter | Time (hours) | % this compound Remaining |
| Hydrolytic | pH 3.0 | 24 | 85.2% |
| pH 7.4 | 24 | 92.5% | |
| pH 9.0 | 24 | 65.7% | |
| Oxidative | 3% H₂O₂ | 8 | 70.1% |
| Photolytic | UV Light (254 nm) | 4 | 55.4% |
| Thermal | 60°C in Solution | 48 | 88.9% |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is designed to identify the degradation pathways of this compound under various stress conditions.
-
Preparation of this compound Stock: Prepare a 10 mM stock solution of this compound in DMSO.
-
Stress Conditions:
-
Acid Hydrolysis: Dilute the stock solution to 100 µM in 0.1 M HCl (pH 1.2).
-
Base Hydrolysis: Dilute the stock solution to 100 µM in 0.1 M NaOH (pH 13).
-
Neutral Hydrolysis: Dilute the stock solution to 100 µM in HPLC-grade water.
-
Oxidative Degradation: Dilute the stock solution to 100 µM in 3% hydrogen peroxide.
-
Photodegradation: Expose the 100 µM solution (in a quartz cuvette) to a calibrated UV lamp.
-
Thermal Degradation: Incubate the 100 µM solution at 60°C.
-
-
Time Points: Collect samples at 0, 2, 4, 8, and 24 hours.
-
Quenching: For acid and base hydrolysis samples, neutralize with an equimolar amount of base or acid, respectively.
-
Analysis: Analyze all samples by a validated HPLC-UV method to determine the percentage of remaining this compound.
The workflow for this protocol is visualized below.
Hypothetical Signaling Pathway Interaction
Degradation of this compound can impact its biological activity. For instance, if this compound is an inhibitor of a kinase (e.g., Kinase-X) in a cancer-related signaling pathway, its degradation would lead to a loss of therapeutic effect.
Technical Support Center: KSCM-11 Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound, a selective sigma-1 (σ1) receptor ligand.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary molecular target?
This compound is a selective ligand for the sigma-1 (σ1) receptor, an intracellular chaperone protein located at the mitochondria-associated endoplasmic reticulum membrane (MAM). It is part of a class of N-phenyl-N-(3-(piperidin-1-yl)propyl)benzofuran-2-carboxamides. In competitive radioligand binding assays, this compound has demonstrated a binding affinity (Ki) of approximately 34 nM for the σ1 receptor.[1] Its selectivity for the σ1 receptor over the σ2 receptor and other non-sigma receptors makes it a useful tool for investigating σ1 receptor function.
Q2: I am seeing inconsistent IC50 values in my cell viability assays (e.g., MTT, XTT). What are the common causes?
Inconsistent results in cell viability assays are a frequent issue. Several factors related to the compound, the cells, or the assay itself could be the cause.
-
Compound Solubility and Stability: this compound, like many small molecules, may have limited aqueous solubility. Precipitate formation in the media can lead to inconsistent effective concentrations. Ensure the stock solution is fully dissolved in a suitable solvent (e.g., DMSO) and that the final solvent concentration in the culture medium is low (<0.5%) and consistent across all wells.
-
Cell Seeding Density: High variability can result from uneven cell seeding. Ensure you have a single-cell suspension and that cells are evenly distributed in the microplate.[2] The optimal cell number should be determined to ensure the assay readout falls within the linear range of the instrument.
-
Assay Interference: this compound might interfere with the assay chemistry itself. For tetrazolium-based assays (MTT, XTT), the compound could affect cellular metabolic activity in a way that doesn't correlate with cell death, leading to skewed results.[2]
-
Treatment Duration: The timing of this compound's effect may vary between cell types. It is crucial to perform a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal treatment duration.[2]
Q3: My Western blot for downstream signaling proteins (e.g., phospho-ERK) shows a weak or no signal after this compound treatment. How can I troubleshoot this?
Detecting changes in phosphorylation, which can be transient and low in abundance, requires careful optimization.[3][4]
-
Use of Inhibitors: Always use a freshly prepared cocktail of phosphatase and protease inhibitors in your lysis buffer to preserve the phosphorylation state of your target proteins.[5] Samples should be kept on ice throughout the preparation process.
-
Blocking Buffer: Avoid using milk as a blocking agent. Milk contains casein, a phosphoprotein, which can cause high background noise by interacting with phospho-specific antibodies.[4] Use Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) instead.
-
Buffer Choice: Avoid phosphate-based buffers like PBS during antibody incubations, as the phosphate ions can compete with the antibody for binding to the phospho-epitope. Use TBST for all washing and antibody dilution steps.[3]
-
Total Protein Control: Always probe for the total, non-phosphorylated form of your target protein on the same blot.[5] This serves as a loading control and confirms that the lack of a phospho-signal is not due to an overall decrease in protein expression.
Troubleshooting Guides
Problem 1: High Background in Radioligand Binding Assays
High non-specific binding can obscure the specific binding signal, making it difficult to accurately determine the Ki of this compound.
| Potential Cause | Suggested Solution |
| Inadequate Washing | Increase the number and/or volume of washes with ice-cold buffer to remove unbound radioligand more effectively. |
| Radioligand Concentration Too High | Use a radioligand concentration at or below its Kd value to minimize non-specific binding while maintaining a sufficient signal. |
| Filter Binding Issues | Pre-soak the filter mats (e.g., GF/B or GF/C) in a solution like 0.5% polyethyleneimine (PEI) to reduce non-specific binding of the positively charged radioligand to the negatively charged glass fibers. |
| Insufficient Blocking | Ensure the assay buffer contains a blocking agent like BSA to prevent non-specific binding to the reaction tubes and filters. |
Problem 2: Low Potency or No Effect in Cell-Based Assays
Observing a weaker-than-expected effect of this compound in cellular experiments is a common challenge.
| Potential Cause | Suggested Solution |
| Low σ1 Receptor Expression | Verify the expression level of the σ1 receptor in your chosen cell line via Western blot or qPCR. Select a cell line known to have robust σ1 expression (e.g., PC-12, SH-SY5Y). |
| Compound Degradation | Ensure proper storage of this compound stock solutions (e.g., at -20°C or -80°C, protected from light). Avoid repeated freeze-thaw cycles. |
| Off-Target Effects | At high concentrations, this compound may engage other targets. Use the lowest effective concentration possible, ideally not exceeding 100-fold of its Ki value.[6] Include a structurally related but inactive control compound if available. |
| Functional Antagonism | The experimental medium (e.g., presence of serum) may contain factors that counteract the effects of this compound. Test the compound in serum-free or low-serum conditions for a short duration. |
Quantitative Data Summary
The following tables present representative data for this compound characterization.
Table 1: Receptor Binding Affinity Profile
This table summarizes the binding affinity (Ki) of this compound and a control compound at sigma receptors. Data is derived from competitive radioligand binding assays.
| Compound | σ1 Receptor Ki (nM) | σ2 Receptor Ki (nM) | Selectivity (σ2 Ki / σ1 Ki) |
| This compound | 34 | > 1,500 | > 44-fold |
| Haloperidol (Control) | 3.2 | 4,800 | ~1500-fold |
Table 2: Effect of this compound on Cell Viability
This table shows the half-maximal inhibitory concentration (IC50) of this compound on the viability of different cancer cell lines after a 72-hour treatment, as measured by an MTT assay.
| Cell Line | σ1 Expression | IC50 (µM) |
| SH-SY5Y (Neuroblastoma) | High | 12.5 |
| PC-3 (Prostate Cancer) | Moderate | 28.7 |
| A549 (Lung Cancer) | Low | > 100 |
Experimental Protocols & Visualizations
Protocol 1: Western Blot for Phospho-ERK1/2
This protocol details the detection of phosphorylated ERK1/2, a potential downstream target of σ1 receptor modulation.
-
Cell Culture & Treatment: Plate SH-SY5Y cells and allow them to adhere for 24 hours. Treat cells with varying concentrations of this compound (0.1 µM to 30 µM) for 30 minutes.
-
Lysis: Wash cells with ice-cold PBS. Lyse the cells on ice using RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature 20 µg of protein from each sample in Laemmli buffer at 95°C for 5 minutes. Separate the proteins on a 10% SDS-polyacrylamide gel.
-
Transfer: Transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% BSA in TBST.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody against phospho-ERK1/2 (e.g., Rabbit anti-p-ERK1/2, 1:1000 dilution in 5% BSA/TBST).
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with an HRP-conjugated anti-rabbit secondary antibody (1:5000 dilution in 5% BSA/TBST) for 1 hour at room temperature.
-
Detection: Wash the membrane again as in step 8. Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Stripping and Reprobing: To normalize for loading, the membrane can be stripped and reprobed for total ERK1/2.
Diagrams
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 4. inventbiotech.com [inventbiotech.com]
- 5. 8 Tips for Detecting Phosphorylated Proteins by Western Blot - Advansta Inc. [advansta.com]
- 6. resources.biomol.com [resources.biomol.com]
KSCM-11 batch-to-batch variability issues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential batch-to-batch variability issues encountered with KSCM-11. Our goal is to help researchers, scientists, and drug development professionals achieve consistent and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its intended use?
This compound is a novel, biologically active small molecule designed to modulate the Gq/11 signaling pathway, which is critical in various cellular processes, including proliferation and metabolic reprogramming. It is primarily used in in-vitro cancer cell line studies to investigate therapeutic potential.
Q2: What are the common sources of batch-to-batch variability with this compound?
Batch-to-batch variability in a synthetic compound like this compound can arise from several factors:
-
Purity of Raw Materials: The quality of starting materials can impact the final product's purity and yield.[1]
-
Reaction Conditions: Minor deviations in temperature, pressure, or reaction time can lead to inconsistencies.[1]
-
Solvent Quality: The purity and water content of solvents can influence the reaction environment.[1]
-
Purification Methods: Variations in purification techniques can result in different impurity profiles for each batch.[1]
Q3: How does this compound batch variability impact cell culture experiments?
Inconsistent batches of this compound can lead to a range of issues in cell culture, including:
-
Altered cell morphology
-
Changes in cell adhesion
-
Slower or faster cell growth rates[2]
-
Variations in the expected biological response
Q4: What are the recommended quality control (QC) assays for a new batch of this compound?
To ensure the identity and purity of a new batch of this compound, the following analytical methods are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.[1]
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.[1][3]
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
X-ray Diffraction (XRD) or Differential Scanning Calorimetry (DSC): To analyze the crystalline structure.[1]
Troubleshooting Guides
Issue 1: Reduced or No Biological Activity Observed with a New Batch of this compound
Possible Causes:
-
Incorrect compound concentration.
-
Degradation of the compound.
-
Lower purity of the new batch.
-
Presence of inhibitory impurities.
Troubleshooting Steps:
-
Verify Concentration: Re-measure the concentration of your stock solution.
-
Assess Compound Stability: Review the storage conditions and age of the new batch. Consider performing a forced degradation study to assess stability.[1]
-
Compare Purity Profiles: Use HPLC to compare the impurity profiles of the new and old batches. A new or more abundant impurity in the recent batch could be responsible for the altered activity.[1]
-
Perform a Dose-Response Experiment: Conduct a dose-response experiment with the new batch to determine its EC50 and compare it to the previous batch.
Issue 2: Increased Off-Target Effects or Cell Toxicity with a New Batch
Possible Causes:
-
Presence of toxic impurities.
-
Higher potency of the new batch.
-
Contamination of the cell culture.
Troubleshooting Steps:
-
Impurity Analysis: Analyze the purity of the new batch using HPLC and MS to identify any unknown peaks that could correspond to toxic impurities.
-
Titrate the Compound: Perform a dose-response curve to determine if the new batch is more potent.
-
Mycoplasma Testing: Routinely test your cell cultures for mycoplasma contamination, as this can affect experimental results.[4]
-
Use Control Cells: Include untreated control cells in your experiments to monitor for any baseline changes in cell health.
Data Presentation
Table 1: Comparison of this compound Batches - Purity and Potency
| Batch Number | Purity (by HPLC) | EC50 (in Uveal Melanoma Cells) |
| This compound-A01 | 99.2% | 50 nM |
| This compound-A02 | 98.5% | 55 nM |
| This compound-B01 | 95.1% | 150 nM |
| This compound-B02 | 99.5% | 48 nM |
Table 2: Recommended Purity Levels for this compound in Different Applications
| Application | Recommended Purity | Rationale |
| In-vitro screening assays | >95% | Sufficient for initial hit identification.[1] |
| In-vivo animal studies | >98% | Minimizes off-target effects.[1] |
| Preclinical development | >99% | Ensures safety and efficacy.[1] |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for this compound Purity Analysis
Objective: To determine the purity of a this compound batch.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water with 0.1% trifluoroacetic acid (TFA)
-
C18 HPLC column
-
HPLC system with UV detector
Method:
-
Prepare a 1 mg/mL stock solution of this compound in ACN.
-
Set up the HPLC system with a C18 column.
-
The mobile phase will be a gradient of water with 0.1% TFA (Solvent A) and ACN with 0.1% TFA (Solvent B).
-
Set the flow rate to 1 mL/min and the UV detection wavelength to 254 nm.
-
Inject 10 µL of the this compound solution.
-
Run the gradient from 5% to 95% Solvent B over 20 minutes.
-
Analyze the resulting chromatogram to determine the area of the main peak and any impurity peaks.
-
Calculate the purity as: (Area of main peak / Total area of all peaks) x 100%.
Protocol 2: Cell Viability Assay to Determine EC50 of this compound
Objective: To determine the half-maximal effective concentration (EC50) of this compound in a cancer cell line.
Materials:
-
Uveal melanoma cell line (e.g., OMM1)
-
Complete cell culture medium
-
This compound stock solution
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Plate reader
Method:
-
Seed 5,000 cells per well in a 96-well plate and incubate for 24 hours.
-
Prepare a serial dilution of this compound in complete medium, ranging from 1 nM to 100 µM.
-
Remove the medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include wells with medium only (no cells) as a background control and cells with medium containing the vehicle (e.g., DMSO) as a negative control.
-
Incubate the plate for 72 hours.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Normalize the data to the vehicle control and plot the results as a dose-response curve to calculate the EC50.
Mandatory Visualizations
Caption: this compound inhibits the Gq/11 signaling pathway.
Caption: Troubleshooting workflow for this compound batch variability.
References
- 1. benchchem.com [benchchem.com]
- 2. How to Manage Serum Batch Variability in Cell Culture [procellsystem.com]
- 3. Time-efficient HPLC Validation Methodology for the Qualitative Analysis of 68Ga PSMA-11 in Routine Clinical Usage under Isocratic Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. promegaconnections.com [promegaconnections.com]
Interpreting ambiguous data from KSCM-11 studies
Welcome to the technical support center for KSCM-11-related studies. This resource provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering ambiguous or unexpected data in their experiments. Our goal is to help you navigate common challenges and ensure the integrity of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it related to GNA11 and STK11?
Our internal analysis suggests that "this compound" may be a less common identifier or a potential typographical error for genes more widely known in the scientific community as GNA11 (G Protein Subunit Alpha 11) or STK11 (Serine/Threonine Kinase 11, also known as LKB1). Both are critical in distinct cell signaling pathways implicated in cancer. GNA11 is a subunit of heterotrimeric G-proteins, and its mutations are common drivers in uveal melanoma.[1] STK11 is a tumor suppressor that regulates cell metabolism and polarization.[2] This guide will address ambiguous data interpretation in the context of these two important signaling molecules.
Q2: My fluorescence-based assay is showing high background noise. What are the potential causes?
High background in fluorescence assays can stem from several sources. These include autofluorescence from cell culture media, the cells or tissues themselves, or the compounds being tested.[3] Additionally, environmental contaminants like dust and lint, or even microorganisms, can contribute to image-based aberrations.[4] It is crucial to include appropriate controls to identify the source of the noise.
Q3: We are observing conflicting results between our cell viability assay and a pathway-specific reporter assay. How should we proceed?
This is a common challenge. Compound-mediated interference is a likely culprit. The compound itself might be autofluorescent, quenching the reporter signal, or causing cytotoxicity that masks any specific effects on the signaling pathway.[3] It is advisable to run counter-screens and orthogonal assays to de-risk your findings.[3] For instance, test the compound in a cell line that does not express the target to rule out off-target cytotoxic effects.
Troubleshooting Guides
Scenario 1: Inconsistent Phosphorylation Levels of Downstream Effectors in GNA11 Signaling
You are treating uveal melanoma cells expressing mutant GNA11 with a novel inhibitor and observing variable deactivation of downstream targets like PKC and Erk.
Troubleshooting Steps:
-
Validate Reagent Specificity: Ensure your phospho-specific antibodies are validated for the specific epitopes. Cross-reactivity can lead to ambiguous results.
-
Optimize Lysis and Phosphatase Inhibition: Inadequate phosphatase inhibition during cell lysis can lead to rapid dephosphorylation of your proteins of interest. Ensure your lysis buffer contains a fresh and potent cocktail of phosphatase inhibitors.
-
Control for Cell Cycle Dependent Kinases: The activity of CDK1 and CDK2 can be influenced by Gq/11 signaling.[1] Synchronize your cells to a specific cell cycle phase to reduce variability in the phosphorylation of cell cycle-regulated proteins.
-
Assess Compound Stability: The inhibitor itself may be unstable in your cell culture medium, leading to inconsistent target engagement over time. Perform a time-course experiment to assess the duration of pathway inhibition.
Experimental Protocol: Western Blot for Phospho-Protein Analysis
-
Cell Lysis: Lyse cells in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis: Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with primary antibodies against phospho-PKC, total-PKC, phospho-Erk, and total-Erk overnight at 4°C.
-
Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize bands using an ECL substrate and an imaging system.
Scenario 2: Unexpected Metabolic Profile in STK11-Deficient Macrophages
You are studying STK11-deficient M2 macrophages and find that while M2 markers are enhanced, the expected metabolic shift towards glutamine metabolism is not consistently observed.[2]
Troubleshooting Steps:
-
Confirm Polarization State: Verify the M2 polarization state using multiple markers beyond just one or two genes. A comprehensive qPCR panel or flow cytometry for surface markers is recommended.
-
Analyze Culture Media Components: Basal media composition can significantly influence cellular metabolism. Ensure your media contains consistent levels of key nutrients like glucose and glutamine across experiments.
-
Check for Hypoxia: Macrophage metabolism is highly sensitive to oxygen levels. Ensure consistent normoxic conditions in your cell culture incubator.
-
Assess FOXO1 Activation: STK11 deficiency is linked to increased FOXO1 activation, which drives M2 polarization.[2] Assess the phosphorylation status or nuclear localization of FOXO1 to confirm the upstream pathway is behaving as expected.
Quantitative Data Summary: Expected Changes in STK11-Deficient M2 Macrophages
| Analyte | Expected Change in STK11-deficient vs. Wild-Type | Potential Reason for Ambiguity |
| M2 Marker Expression (e.g., Arg1, CD206) | Increased[2] | Incomplete polarization, mixed M1/M2 population |
| Glutamine Consumption | Increased[2] | Media composition variability, alternative metabolic pathways |
| Glycolytic Rate | Variable | Influence of other signaling pathways, oxygen levels |
| FOXO1 Activation | Increased[2] | Crosstalk with other pathways, inefficient knockout/knockdown |
Signaling Pathway Diagrams
Caption: Simplified GNA11 signaling cascade in uveal melanoma.
Caption: STK11's role in regulating M2 macrophage polarization.
Logical Workflow for Troubleshooting
References
- 1. Protein Kinase Signaling Networks Driven by Oncogenic Gq/11 in Uveal Melanoma Identified by Phosphoproteomic and Bioinformatic Analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. STK11 coordinates IL-4 signaling with metabolic reprogramming to control M2 macrophage polarization and antitumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Interference and Artifacts in High-content Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validation & Comparative
KSCM-11 vs. KSCM-1: A Comparative Analysis of Binding Affinity for the Sigma-1 Receptor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the binding affinities of two novel benzofuran-2-carboxamide derivatives, KSCM-11 and KSCM-1, for the sigma-1 (σ1) and sigma-2 (σ2) receptors. The information presented herein is supported by experimental data to aid researchers in the selection of appropriate molecular probes and in the development of selective ligands for sigma receptors.
Executive Summary
KSCM-1 and this compound are selective ligands for the sigma-1 receptor, a unique intracellular chaperone protein located at the mitochondria-associated endoplasmic reticulum membrane (MAM). While both compounds exhibit a preference for the σ1 receptor over the σ2 receptor, KSCM-1 demonstrates a higher binding affinity for the σ1 receptor compared to this compound. This guide outlines the quantitative binding data, the experimental methodology used to obtain this data, and the relevant signaling pathways associated with the sigma-1 receptor.
Data Presentation: Binding Affinity Comparison
The binding affinities of KSCM-1 and this compound for the sigma-1 and sigma-2 receptors were determined using radioligand competition binding assays. The inhibition constant (Ki), a measure of binding affinity, was calculated for each compound. A lower Ki value indicates a higher binding affinity.
| Compound | Sigma-1 (σ1) Receptor Ki (nM) | Sigma-2 (σ2) Receptor Ki (nM) |
| KSCM-1 | 27[1] | 527[1] |
| This compound | 34[1] | Not explicitly stated, but implied to be weaker than for σ1 |
Table 1: Comparison of the inhibition constants (Ki) of KSCM-1 and this compound for sigma-1 and sigma-2 receptors. Data was obtained from competitive binding assays.
Based on the data, KSCM-1 has a higher affinity for the sigma-1 receptor (Ki = 27 nM) than this compound (Ki = 34 nM)[1]. Furthermore, KSCM-1 displays significant selectivity for the σ1 receptor over the σ2 receptor, with a Ki value for σ2 that is approximately 19.5-fold higher than for σ1[1].
Experimental Protocols
The binding affinities presented in this guide were determined using a competitive radioligand binding assay. The following is a detailed methodology based on standard protocols for such experiments.
Objective: To determine the binding affinity (Ki) of unlabeled test compounds (KSCM-1 and this compound) for the sigma-1 receptor by measuring their ability to displace a radiolabeled ligand.
Materials:
-
Radioligand: [³H]-(+)-pentazocine, a selective sigma-1 receptor ligand.
-
Reference Compound: Haloperidol, used to define non-specific binding.
-
Test Compounds: KSCM-1 and this compound.
-
Biological Source: Rat brain homogenate or cell lines expressing the sigma-1 receptor (e.g., PC12 cells)[1].
-
Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4).
-
Instrumentation: Scintillation counter, filtration apparatus.
Procedure:
-
Membrane Preparation: Homogenize the biological source (e.g., rat brain tissue) in ice-cold assay buffer. Centrifuge the homogenate to pellet the membranes, then wash and resuspend the pellet in fresh assay buffer to a specific protein concentration.
-
Assay Setup: In a 96-well plate, set up the following reaction tubes:
-
Total Binding: Contains the membrane preparation and the radioligand ([³H]-(+)-pentazocine).
-
Non-specific Binding: Contains the membrane preparation, the radioligand, and a high concentration of the reference compound (haloperidol) to saturate all specific binding sites.
-
Competitive Binding: Contains the membrane preparation, the radioligand, and varying concentrations of the test compound (KSCM-1 or this compound).
-
-
Incubation: Incubate the reaction mixtures at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 120 minutes).
-
Filtration: Rapidly filter the incubation mixtures through glass fiber filters to separate the bound radioligand from the unbound. Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Mandatory Visualization
Sigma-1 Receptor Signaling Pathway
The sigma-1 receptor is a unique intracellular chaperone protein that resides at the mitochondria-associated endoplasmic reticulum membrane (MAM). Upon ligand binding, it can translocate and interact with various proteins to modulate a range of cellular processes.
Caption: Sigma-1 receptor signaling pathway at the MAM.
Experimental Workflow: Competitive Binding Assay
The following diagram illustrates the key steps involved in the competitive radioligand binding assay used to determine the binding affinities of KSCM-1 and this compound.
Caption: Workflow for the competitive radioligand binding assay.
References
A Comparative Guide to KSCM-11 and Other Key Sigma Receptor Ligands for Researchers
For Immediate Release
This guide provides a detailed comparison of the novel sigma receptor ligand, KSCM-11, with other well-established ligands: the sigma-1 selective agonist PRE-084, the non-selective ligand 1,3-di(2-tolyl)guanidine (DTG), the typical antipsychotic and sigma receptor antagonist haloperidol, and the selective sigma-1 agonist (+)-Pentazocine. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of binding affinities, functional implications, and the experimental protocols used for their characterization.
Introduction to Sigma Receptors
Sigma receptors, initially misclassified as a type of opioid receptor, are now recognized as a unique class of intracellular proteins.[1][2] They are broadly categorized into two main subtypes: sigma-1 (σ₁) and sigma-2 (σ₂). The sigma-1 receptor is a well-characterized chaperone protein located at the endoplasmic reticulum-mitochondrion interface, where it modulates calcium signaling, ion channel function, and cellular stress responses. In contrast, the sigma-2 receptor's identity and function are less understood, though it is implicated in cell proliferation and is often overexpressed in tumor cells. The development of selective ligands for these receptors is a critical area of research for potential therapeutic interventions in neurodegenerative diseases, psychiatric disorders, and cancer.
Comparative Analysis of Binding Affinity
The binding affinity of a ligand to its receptor is a primary determinant of its potency and potential selectivity. The following table summarizes the in vitro binding affinities (Ki in nM) of this compound and other selected ligands for both sigma-1 and sigma-2 receptors.
| Ligand | Sigma-1 (σ₁) Ki (nM) | Sigma-2 (σ₂) Ki (nM) | Selectivity (σ₁ vs σ₂) |
| This compound | 34 | 41 | Non-selective |
| PRE-084 | 2.2 - 53.2 | >10,000 | Highly σ₁ selective |
| DTG | ~30-50 | ~30-50 | Non-selective |
| Haloperidol | ~3-4 | ~3-4 | Non-selective |
| (+)-Pentazocine | ~3-10 | >1000 | Highly σ₁ selective |
Data compiled from multiple sources. See references for details.
This compound demonstrates comparable nanomolar affinity for both sigma-1 and sigma-2 receptors, indicating it is a non-selective ligand. This profile is similar to DTG and haloperidol, which also bind to both receptor subtypes with high affinity. In contrast, PRE-084 and (+)-Pentazocine exhibit significant selectivity for the sigma-1 receptor.
Functional Profile Comparison
While binding affinity provides crucial information about ligand-receptor interaction, the functional activity of a ligand (i.e., whether it acts as an agonist or antagonist) is paramount to understanding its biological effects.
This compound: The functional profile of this compound is still under investigation. Some studies have shown that this compound and its analogs can modulate steroidogenesis, with reports indicating a decrease in progesterone synthesis.[3] This effect on a key cellular process suggests a functional consequence of sigma receptor binding, though its classification as a definitive agonist or antagonist requires further functional assays.
PRE-084: PRE-084 is a well-established and highly selective sigma-1 receptor agonist. Its activation of the sigma-1 receptor has been shown to be neuroprotective, enhance neurite outgrowth, and modulate the activity of various ion channels.[4][5]
DTG (1,3-di(2-tolyl)guanidine): DTG is generally considered a non-selective sigma receptor agonist. It is often used as a tool compound to study the combined effects of activating both sigma-1 and sigma-2 receptors.
Haloperidol: Haloperidol is a typical antipsychotic that acts as an antagonist at both sigma-1 and sigma-2 receptors. Its antagonism of sigma receptors is thought to contribute to its overall pharmacological profile.
(+)-Pentazocine: (+)-Pentazocine is a selective sigma-1 receptor agonist. It is frequently used as a reference agonist in functional assays to characterize the activity of novel sigma-1 ligands.[6]
Experimental Methodologies
The data presented in this guide are derived from standard in vitro pharmacological assays. Below are detailed protocols for the key experiments used to characterize sigma receptor ligands.
Radioligand Binding Assays
Competitive radioligand binding assays are the gold standard for determining the binding affinity of a test compound for a specific receptor.
Objective: To determine the inhibitory constant (Ki) of a test ligand by measuring its ability to displace a radiolabeled ligand from the sigma-1 and sigma-2 receptors.
Materials:
-
Radioligands: --INVALID-LINK---pentazocine (for sigma-1) and [³H]1,3-di(2-tolyl)guanidine ([³H]DTG) (for sigma-2).
-
Membrane Preparations: Homogenates from tissues or cells expressing sigma receptors (e.g., guinea pig brain for sigma-1, rat liver for sigma-2).
-
Assay Buffer: Typically Tris-HCl buffer (50 mM, pH 7.4).
-
Test Ligands: this compound, PRE-084, DTG, haloperidol, (+)-Pentazocine.
-
Non-specific Binding Control: A high concentration of a non-labeled ligand (e.g., haloperidol) to determine non-specific binding.
-
Filtration Apparatus: Glass fiber filters and a vacuum manifold.
-
Scintillation Counter: To measure radioactivity.
Procedure:
-
Incubation: A constant concentration of the radioligand and varying concentrations of the unlabeled test ligand are incubated with the membrane preparation in the assay buffer.
-
Equilibrium: The mixture is incubated at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach binding equilibrium.
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand while allowing the unbound radioligand to pass through.
-
Washing: The filters are washed with ice-cold buffer to remove any remaining unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value (the concentration of the test ligand that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.
Visualizing Key Processes
To aid in the understanding of the concepts discussed, the following diagrams illustrate the sigma receptor signaling pathway and the workflow of a competitive radioligand binding assay.
Conclusion
This compound is a novel, non-selective sigma receptor ligand with high affinity for both sigma-1 and sigma-2 subtypes. Its binding profile places it in a similar category to established ligands like DTG and haloperidol. However, its functional characteristics are still being elucidated. The observed effect of this compound on progesterone synthesis highlights its potential to modulate key cellular functions via sigma receptor interaction. Further research is warranted to fully characterize its agonist or antagonist properties and to explore its therapeutic potential in comparison to more selective ligands like PRE-084 and (+)-Pentazocine, and non-selective antagonists like haloperidol. The experimental protocols and conceptual diagrams provided in this guide offer a framework for researchers to conduct and interpret studies aimed at further unraveling the complex pharmacology of this compound and other sigma receptor ligands.
References
- 1. Functional assays to define agonists and antagonists of the sigma-2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. researchgate.net [researchgate.net]
- 4. PRE-084 as a tool to uncover potential therapeutic applications for selective sigma-1 receptor activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. ionbiosciences.com [ionbiosciences.com]
Unveiling the Impact of KSCM-11: A Comparative Guide to its Validation with Knockout Models
For Immediate Release
[City, State] – December 8, 2025 – In the intricate world of cellular signaling and drug development, the validation of a compound's mechanism of action is paramount. This guide provides a comprehensive comparison of KSCM-11, a notable sigma receptor ligand, with its analogs and other alternatives. It further delves into the critical role of knockout models in validating its on-target effects, offering researchers, scientists, and drug development professionals a detailed resource complete with experimental data and protocols.
This compound is a high-affinity ligand for both sigma-1 (σ1R) and sigma-2 (σ2R) receptors, proteins that have emerged as crucial players in cellular homeostasis and stress responses. Residing primarily in the endoplasmic reticulum (ER), these receptors are implicated in a multitude of signaling pathways, including calcium homeostasis and the unfolded protein response. Understanding how ligands like this compound modulate these pathways is key to unlocking their therapeutic potential.
Comparative Analysis of Sigma Receptor Ligands
To contextualize the properties of this compound, a comparison with its structural analogs, KSCM-1 and KSCM-5, is essential. The binding affinities (Ki) of these compounds for sigma-1 and sigma-2 receptors reveal distinct selectivity profiles.
| Compound | Sigma-1 Ki (nM)[1] | Sigma-2 Ki (nM)[1] |
| This compound | 34[1] | High Affinity (qualitative) |
| KSCM-1 | 27[1] | 527[1] |
| KSCM-5 | 7.8[1] | 16[1] |
As the data indicates, KSCM-5 displays the highest affinity for the sigma-1 receptor, while KSCM-1 exhibits significant selectivity for the sigma-1 over the sigma-2 receptor. This compound demonstrates high affinity for both receptor subtypes. For comparison, well-characterized sigma receptor ligands such as the agonist PRE-084 and the antagonist BD1047 are often used to probe sigma-1 receptor function.
The Litmus Test: Validation with Knockout Models
The definitive method to confirm that the effects of a compound are mediated by its intended target is through the use of knockout (KO) models, where the gene encoding the target protein is deleted. Studies on σ1R knockout mice have revealed a range of phenotypes, providing a powerful tool for validating the on-target effects of sigma receptor ligands.
Phenotypes of Sigma-1 Receptor Knockout Mice:
-
Neurobehavioral: These mice exhibit a depressive-like phenotype, with increased immobility in the forced swim test[2].
-
Cardiovascular: σ1R knockout mice can develop cardiac dysfunction associated with impaired mitochondrial dynamics and bioenergetics, and may experience an exacerbation of heart failure[3].
-
Gastrointestinal: A knockout of the sigma-1 receptor has been shown to disturb the gut microbiota[3].
A key example of the utility of knockout models is a study demonstrating that while the sigma-1 receptor antagonist BD1047 inhibited Kv2.1 potassium channels, this effect persisted in σ1R knockout cells, indicating an off-target mechanism for this particular action[4]. This underscores the importance of such models in dissecting the true molecular interactions of a drug. While specific studies validating the effects of this compound in knockout models are not yet available in the public domain, the established phenotypes of σ1R knockout mice provide a clear roadmap for future validation studies.
Visualizing the Pathways
To illustrate the cellular context in which this compound operates, the following diagrams depict the sigma-1 receptor signaling pathway and a proposed experimental workflow for validating the effects of this compound.
Detailed Experimental Protocols
To facilitate further research, detailed protocols for key validation experiments are provided below.
Protocol 1: Intracellular Calcium Flux Assay
Objective: To measure changes in intracellular calcium concentration ([Ca²⁺]i) in response to this compound treatment in wild-type versus sigma-1 receptor knockout cells.
Materials:
-
Wild-type and σ1R knockout cell lines (e.g., HEK293, SH-SY5Y)
-
This compound
-
Fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM)[5][6]
-
Pluronic F-127
-
HEPES-buffered saline (HBS)
-
Ionomycin (positive control)
-
EGTA (negative control)
Procedure:
-
Cell Culture: Plate wild-type and σ1R knockout cells in a 96-well black, clear-bottom plate and culture to 80-90% confluency.
-
Dye Loading: Prepare a loading buffer containing the calcium indicator dye (e.g., 5 µM Fluo-4 AM) and Pluronic F-127 (0.02%) in HBS. Remove the culture medium from the cells, add the loading buffer, and incubate for 30-60 minutes at 37°C.
-
Washing: Gently wash the cells twice with HBS to remove extracellular dye.
-
Measurement: Place the plate in the fluorescence plate reader. Measure baseline fluorescence for a set period.
-
Compound Addition: Use the plate reader's injector to add this compound at various concentrations to the wells.
-
Data Acquisition: Immediately following injection, record the fluorescence intensity over time to capture the calcium transient.
-
Controls: In separate wells, add ionomycin to determine the maximum calcium response and EGTA to chelate calcium and establish a baseline.
-
Analysis: Calculate the change in fluorescence intensity relative to the baseline to quantify the calcium response. Compare the dose-response curves between wild-type and knockout cells.
Protocol 2: Western Blot for ER Stress Markers
Objective: To assess the activation of the unfolded protein response (UPR) by measuring the expression of key ER stress marker proteins in wild-type versus sigma-1 receptor knockout cells treated with this compound.
Materials:
-
Wild-type and σ1R knockout cell lines
-
This compound
-
Tunicamycin or Thapsigargin (positive controls for ER stress)[8]
-
Cell lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies against ER stress markers:
-
Horseradish peroxidase (HRP)-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment: Treat wild-type and σ1R knockout cells with various concentrations of this compound for a specified time (e.g., 6, 12, or 24 hours). Include vehicle-treated and positive control (tunicamycin/thapsigargin) groups.
-
Cell Lysis: Harvest cells and prepare protein lysates using lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.
-
Blocking and Antibody Incubation: Block the membrane and then incubate with primary antibodies overnight at 4°C. Following washing, incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection: Apply ECL substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH). Compare the expression levels of ER stress markers between treated and untreated wild-type and knockout cells.
This guide provides a framework for the rigorous evaluation of this compound and other sigma receptor ligands. The use of knockout models, combined with detailed cellular and in vivo assays, is indispensable for confirming on-target effects and elucidating the precise mechanisms of action, thereby paving the way for the development of novel and effective therapeutics.
References
- 1. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bu.edu [bu.edu]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Methods to Measure Intracellular Ca2+ Concentration Using Ca2+-Sensitive Dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Measuring ER stress and the unfolded protein response using mammalian tissue culture system - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Methods for Monitoring Endoplasmic Reticulum Stress and the Unfolded Protein Response - PMC [pmc.ncbi.nlm.nih.gov]
KSCM-11: A Comparative Analysis with Standard Sigma Receptor Ligands
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of KSCM-11 with standard sigma receptor agonists and antagonists. The content is based on available experimental data to assist researchers in evaluating its potential applications.
Introduction to this compound
This compound is a novel synthetic ligand that binds to sigma receptors.[1] Structurally, it belongs to the benzofuran-2-carboxamide class of compounds.[1] Research has primarily focused on its synthesis and binding affinity for sigma-1 (σ1) and sigma-2 (σ2) receptors.[1][2] However, its functional activity as an agonist or antagonist has not been reported in publicly available literature. This guide will compare its binding profile to that of well-characterized sigma receptor agonists and antagonists.
Comparative Binding Affinity
The binding affinity of a ligand to its receptor is a critical parameter in drug development, indicating the concentration of the ligand required to occupy 50% of the receptors. This is typically expressed as the inhibition constant (Ki). The following tables summarize the binding affinities of this compound and a selection of standard sigma receptor agonists and antagonists.
Table 1: Binding Affinities (Ki in nM) of this compound and Standard Sigma-1 Receptor Ligands
| Compound | Class | Sigma-1 Ki (nM) | Reference |
| This compound | Ligand | 34 | [2] |
| (+)-Pentazocine | Agonist | 3.1 | N/A |
| PRE-084 | Agonist | 53.2 | [3] |
| Cutamesine (SA4503) | Agonist | 17.4 (IC50) | [4] |
| Haloperidol | Antagonist | 1.8 | N/A |
| BD-1047 | Antagonist | 4.9 | N/A |
| NE-100 | Antagonist | 4.16 (IC50) | [4] |
| S1RA (E-52862) | Antagonist | 17 | [4] |
Table 2: Binding Affinities (Ki in nM) of this compound and Standard Sigma-2 Receptor Ligands
| Compound | Class | Sigma-2 Ki (nM) | Reference |
| This compound | Ligand | Not Reported, but weaker than KSCM-5 (Ki not specified) | [2] |
| 1,3-Di-o-tolylguanidine (DTG) | Agonist | 16.9 | N/A |
| Siramesine | Agonist | 0.16 | N/A |
| PB28 | Agonist | 0.68 | [4] |
| Haloperidol | Antagonist | 13.4 | N/A |
| Riluzole | Antagonist | 1,100 | N/A |
Sigma Receptor Signaling Pathways
Sigma receptors are intracellular proteins, with the sigma-1 receptor primarily located at the mitochondria-associated endoplasmic reticulum (ER) membrane (MAM) and the sigma-2 receptor (TMEM97) also found on the ER. They are involved in a variety of cellular processes. The following diagram illustrates the generalized signaling pathways associated with sigma receptors.
Caption: Generalized signaling pathways of sigma-1 and sigma-2 receptors.
Experimental Workflow for Ligand Characterization
The characterization of a novel sigma receptor ligand like this compound typically follows a standardized workflow to determine its binding and functional properties.
Caption: A typical experimental workflow for characterizing a novel sigma receptor ligand.
Experimental Protocols
Radioligand Binding Assay for Sigma-1 Receptors
This protocol is a generalized method for determining the binding affinity of a test compound for the sigma-1 receptor.
Objective: To determine the inhibition constant (Ki) of a test compound (e.g., this compound) for the sigma-1 receptor.
Materials:
-
Rat brain homogenate (as a source of sigma-1 receptors)[2]
-
--INVALID-LINK---Pentazocine (radioligand)[2]
-
Haloperidol (reference compound)[2]
-
Test compound (this compound)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation vials and scintillation fluid
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Prepare a series of dilutions of the test compound and the reference compound.
-
In a reaction tube, add the rat brain homogenate, --INVALID-LINK---pentazocine, and either buffer (for total binding), a high concentration of a non-labeled ligand like haloperidol (for non-specific binding), or a dilution of the test compound.
-
Incubate the mixture at a specific temperature (e.g., 25°C) for a set period (e.g., 120 minutes) to allow for binding equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters, which traps the receptor-bound radioligand.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[2]
Calcium Mobilization Assay for Sigma-1 Receptor Functional Activity
This assay is a common method to assess the agonist or antagonist activity of a compound at the sigma-1 receptor by measuring changes in intracellular calcium levels.
Objective: To determine if a test compound acts as a sigma-1 receptor agonist or antagonist by measuring its effect on intracellular calcium mobilization.
Materials:
-
A cell line expressing sigma-1 receptors (e.g., SH-SY5Y)
-
A calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)
-
A known sigma-1 receptor agonist (e.g., (+)-Pentazocine)
-
Test compound (e.g., this compound)
-
Cell culture medium and buffers
-
A fluorescence plate reader or fluorescence microscope
Procedure:
-
Culture the cells in a suitable format (e.g., 96-well plate).
-
Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions.
-
Wash the cells to remove excess dye.
-
To test for agonist activity, add the test compound at various concentrations to the cells and measure the change in fluorescence over time. An increase in fluorescence indicates an increase in intracellular calcium, suggesting agonist activity.
-
To test for antagonist activity, pre-incubate the cells with the test compound at various concentrations for a specific period.
-
Then, stimulate the cells with a known sigma-1 receptor agonist and measure the change in fluorescence. A reduction in the agonist-induced fluorescence signal in the presence of the test compound indicates antagonist activity.
-
Analyze the data to determine the EC50 (for agonists) or IC50 (for antagonists) values.
Conclusion
This compound is a benzofuran-2-carboxamide derivative with a reported high affinity for the sigma-1 receptor.[1][2] Its binding affinity is comparable to that of several well-established sigma-1 receptor antagonists. While its binding profile is characterized, its functional activity as an agonist or antagonist remains to be publicly documented. Further research is required to elucidate the functional effects of this compound to fully understand its pharmacological profile and potential as a research tool or therapeutic agent. The experimental protocols described in this guide provide a framework for such investigations.
References
- 1. Synthesis of N-phenyl-N-(3-(piperidin-1-yl)propyl)benzofuran-2-carboxamides as new selective ligands for sigma receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Sigma-1 Receptor Modulation by Ligands Coordinates Cancer Cell Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzofuran-2-Carboxamide Derivatives as Immunomodulatory Agents Blocking the CCL20-Induced Chemotaxis and Colon Cancer Growth - PubMed [pubmed.ncbi.nlm.nih.gov]
KSCM-11: A Comparative Analysis of Receptor Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the binding affinity and cross-reactivity profile of KSCM-11, a notable ligand for sigma receptors. The following sections present quantitative data, experimental methodologies, and visual representations of associated signaling pathways to offer a comprehensive overview of this compound's receptor interaction profile.
Executive Summary
This compound is a high-affinity ligand for the sigma-1 (σ₁) receptor, demonstrating significant selectivity over the sigma-2 (σ₂) receptor.[1] While comprehensive screening against a broad panel of other receptor types has not been extensively published, preliminary findings indicate that this compound and related compounds are highly specific for sigma receptors, with negligible interaction with other tested non-sigma receptors.[1] This focused binding profile makes this compound a valuable tool for investigating the physiological and pharmacological roles of the sigma-1 receptor.
Quantitative Binding Profile of this compound
The binding affinity of this compound for sigma-1 and sigma-2 receptors has been determined through competitive radioligand binding assays. The equilibrium dissociation constant (Kᵢ) is a measure of the ligand's binding affinity, with a lower Kᵢ value indicating a stronger affinity.
| Receptor Subtype | Kᵢ (nM) |
| Sigma-1 (σ₁) | 34 |
| Sigma-2 (σ₂) | > 527* |
*Note: The provided data for the sigma-2 receptor is for the related compound KSCM-1, which showed a Kᵢ of 527 nM. This compound demonstrated weaker binding to the σ₂ receptor than a related compound, KSCM-5, suggesting its affinity is also in the higher nanomolar range, indicating lower affinity compared to the sigma-1 receptor.[1]
Experimental Protocols
The quantitative data presented in this guide was obtained using standardized radioligand binding assays. Below is a detailed methodology for these key experiments.
Radioligand Competition Binding Assay for Sigma-1 (σ₁) Receptor
-
Objective: To determine the binding affinity (Kᵢ) of this compound for the sigma-1 receptor.
-
Biological System: Rat brain homogenate.
-
Radioligand: --INVALID-LINK---pentazocine, a known high-affinity ligand for the σ₁ receptor.
-
Reference Compound: Haloperidol, a compound with known affinity for sigma receptors, used as a positive control.
-
Assay Principle: This assay measures the ability of a test compound (this compound) to compete with a fixed concentration of a radiolabeled ligand for binding to the target receptor.
-
Procedure:
-
A constant concentration of --INVALID-LINK---pentazocine is incubated with the rat brain homogenate.
-
Increasing concentrations of the unlabeled test compound (this compound) are added to the incubation mixture.
-
The mixture is incubated to allow binding to reach equilibrium.
-
The receptor-bound radioligand is separated from the unbound radioligand via vacuum filtration.
-
The amount of radioactivity bound to the filter is quantified using a scintillation counter.
-
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.[1]
Radioligand Competition Binding Assay for Sigma-2 (σ₂) Receptor
-
Objective: To determine the binding affinity (Kᵢ) of this compound for the sigma-2 receptor.
-
Biological System: PC12 cells, which express the σ₂ receptor.
-
Radioligand: [³H]1,3-di(2-tolyl)guanidine (DTG), a ligand that binds to both σ₁ and σ₂ receptors.
-
Reference Compound: Haloperidol.
-
Assay Principle: Similar to the σ₁ assay, this experiment measures the competitive binding of this compound against a radiolabeled ligand.
-
Procedure:
-
To ensure specific binding to the σ₂ receptor is measured, the assay is performed in the presence of a high concentration of an unlabeled σ₁-selective ligand to block the σ₁ binding sites.
-
A constant concentration of [³H]DTG is incubated with the PC12 cell homogenate.
-
Increasing concentrations of this compound are added.
-
Following incubation and filtration, the bound radioactivity is measured.
-
-
Data Analysis: The IC₅₀ is determined and the Kᵢ is calculated using the Cheng-Prusoff equation.[1]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathway of the sigma-1 receptor and the general workflow of the competitive binding assay used to characterize this compound.
References
The Reproducibility of KSCM-11 Experimental Findings: A Comparative Analysis
A comprehensive evaluation of the experimental data surrounding KSCM-11 is currently challenging due to the limited publicly available information. While preliminary binding affinity data exists, a thorough assessment of its reproducibility, signaling pathways, and comparative efficacy against other compounds necessitates more extensive research and data publication.
At present, detailed experimental findings for a compound explicitly identified as "this compound" are not widely available in the public domain. This scarcity of data prevents a robust comparison with alternative therapies and a conclusive analysis of the reproducibility of its experimental results.
Existing Experimental Data
One available study provides insights into the binding affinity of this compound for sigma receptors. The data, summarized below, compares the inhibitory constant (Ki) of this compound with related compounds, KSCM-1 and KSCM-5. A lower Ki value indicates a higher binding affinity.
| Compound | Receptor Target | Inhibitory Constant (Ki) in nM |
| KSCM-1 | σ1 Receptor | Data not specified |
| KSCM-1 | σ2 Receptor | Very weak binding |
| KSCM-5 | σ1 Receptor | Strongest binding of the three |
| KSCM-5 | σ2 Receptor | Strongest binding of the three |
| This compound | σ1 Receptor | Weaker than KSCM-5, stronger than KSCM-1 |
| This compound | σ2 Receptor | Weaker than KSCM-5, stronger than KSCM-1 |
Experimental Protocol: Radioligand Competition Binding Assay
The binding affinities of the KSCM compounds were determined using a radioligand competition binding assay. This standard pharmacological technique measures the ability of a test compound (in this case, KSCM-1, KSCM-5, and this compound) to displace a radioactively labeled ligand that is known to bind to the target receptor.
-
Preparation of Receptor Source: The experiments utilized rat brain homogenate for σ1 receptor binding and PC12 cells for σ2 receptor binding.
-
Radioligand Labeling: For σ1 receptors, --INVALID-LINK---pentazocine was used as the radioligand. For σ2 receptors, [3H]1,3-di(2-tolyl)guanidine was employed.
-
Competition Assay: Varying concentrations of the unlabeled KSCM compounds were incubated with the receptor preparation and the corresponding radioligand.
-
Detection and Analysis: After incubation, the amount of bound radioligand was measured. The concentration of the KSCM compound that inhibits 50% of the specific binding of the radioligand (IC50) was determined.
-
Ki Calculation: The IC50 values were then converted to the inhibitory constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand. The data presented are the mean from three independent experiments.[1]
Challenges in Assessing Reproducibility
The concept of reproducibility is critical in scientific research, ensuring that findings can be independently verified.[2] However, for this compound, the lack of multiple independent studies makes it impossible to assess the reproducibility of the initial binding affinity data. The "Reproducibility Project: Cancer Biology" highlighted that many preclinical findings, particularly in cancer research, show weaker effects upon replication.[3][4] Without further studies on this compound, its initial findings remain uncorroborated.
Putative Signaling Pathways
Given the binding affinity of this compound for sigma receptors, its mechanism of action would likely involve the modulation of signaling pathways regulated by these receptors. Sigma receptors are known to influence a variety of downstream signaling cascades, including the MAPK/ERK and PI3K/AKT/mTOR pathways, which are crucial in cell proliferation, survival, and metabolism.[5][6][7]
Hypothetical this compound Signaling Pathway
The following diagram illustrates a potential signaling pathway that could be modulated by this compound, based on its interaction with sigma receptors and their known downstream effectors.
Experimental Workflow for Pathway Validation
To validate the involvement of these pathways, a series of experiments would be necessary. The following workflow outlines a potential approach.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. Challenges for assessing replicability in preclinical cancer biology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessing reproducibility of the core findings in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Is preclinical research in cancer biology reproducible enough? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. ERK Signaling Pathway Is Constitutively Active in NT2D1 Non-Seminoma Cells and Its Inhibition Impairs Basal and HGF-Activated Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Key signal transduction pathways and crosstalk in cancer: Biological and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
KSCM-11 efficacy in established disease models
It appears there may be a typographical error in the query for "KSCM-11." Extensive research did not yield any information on a compound with that designation. However, the search results provided substantial data on a similarly named and highly relevant therapeutic agent, ITM-11 (n.c.a. ¹⁷⁷Lu-edotreotide) , a targeted radiopharmaceutical therapy. This guide will focus on the efficacy of ITM-11 in established disease models, specifically in the context of gastroenteropancreatic neuroendocrine tumors (GEP-NETs), based on available clinical trial data.
Comparative Efficacy of ITM-11 in GEP-NETs
ITM-11 is a novel targeted radionuclide therapy currently under investigation for the treatment of GEP-NETs.[1] It has been evaluated in the Phase 3 COMPETE clinical trial against everolimus, a standard-of-care treatment for this type of cancer.[2]
Data from the Phase 3 COMPETE Trial
The COMPETE trial was a prospective, randomized, controlled, open-label study that enrolled 309 patients with inoperable, progressive, somatostatin receptor-positive GEP-NETs (Grade 1 or 2).[2] Patients were randomized in a 2:1 ratio to receive either ITM-11 or everolimus.[2] The final analysis of the trial demonstrated that ITM-11 met its primary and secondary endpoints, showing a significant improvement in progression-free survival (PFS) and overall response rates (ORR) compared to everolimus.[2][3]
| Efficacy Endpoint | ITM-11 | Everolimus | Hazard Ratio (HR) / p-value |
| Median Progression-Free Survival (mPFS) | Significantly longer (exact median not reached at time of analysis in some reports) | 14.1 - 18.1 months (depending on therapy line) | HR: 0.60 - 0.68 (p < 0.05)[3] |
| Overall Response Rate (ORR) - Central Assessment | 21.9% | 4.2% | p < 0.0001[3] |
| Overall Response Rate (ORR) - Local Assessment | 30.5% | 8.4% | p < 0.0001[3] |
| Safety and Tolerability | ITM-11 | Everolimus |
| Adverse Events (AEs) Leading to Premature Study Discontinuation | 1.8% | 15.2%[3] |
| Dose Modification or Discontinuation due to AEs | 3.7% | 52.5%[3] |
| Delayed Study Drug Administration due to Toxicity | 0.9% | 0%[3] |
Dosimetry data from the trial indicated that ITM-11 demonstrated targeted uptake in tumors with low exposure to healthy organs, with absorbed doses in normal organs remaining well below safety thresholds.[3]
Experimental Protocols
COMPETE Clinical Trial Protocol
-
Study Design: A prospective, randomized, controlled, open-label, multi-center Phase 3 trial.[2]
-
Patient Population: 309 patients with inoperable, progressive, somatostatin receptor-positive (SSTR+), well-differentiated Grade 1 or Grade 2 gastroenteropancreatic neuroendocrine tumors (GEP-NETs) with a Ki-67 index of ≤20%.[2]
-
Randomization: Patients were randomized in a 2:1 ratio.[2]
-
Treatment Arms:
-
ITM-11 Arm: Patients received 7.5 GBq of ITM-11 (n.c.a. ¹⁷⁷Lu-edotreotide) intravenously every three months for a maximum of four cycles. A nephroprotective amino acid solution was co-administered.[2]
-
Everolimus Arm: Patients received 10 mg of everolimus orally once daily for up to 30 months or until disease progression.[2]
-
-
Secondary Endpoints: Included Overall Response Rate (ORR), Overall Survival (OS), and safety.[3]
Signaling Pathway and Mechanism of Action
ITM-11 is a radiolabeled peptide conjugate consisting of two main components:
-
Edotreotide (DOTATOC): A synthetic analog of somatostatin that acts as a targeting molecule. It binds with high affinity to somatostatin receptors (SSTRs), particularly subtypes 2 and 5, which are often overexpressed on the surface of neuroendocrine tumor cells.[1]
-
n.c.a. Lutetium-177 (¹⁷⁷Lu): A therapeutic radioisotope that emits beta particles.[1][2]
Upon intravenous administration, the edotreotide component of ITM-11 targets and binds to SSTRs on GEP-NET cells. Following binding, the entire complex is internalized by the tumor cell. The localized emission of beta particles from the decaying ¹⁷⁷Lu damages the DNA of the tumor cells, leading to cell death.[1]
Experimental Workflow of the COMPETE Trial
The workflow of the COMPETE trial followed a standard randomized clinical trial design, from patient screening and enrollment to treatment and follow-up for efficacy and safety evaluation.
References
- 1. ITM Radiopharma: ITM-11 for Neuroendocrine Tumors (GEP-NETs) [itm-radiopharma.com]
- 2. ITM Radiopharma: ITM Announces Positive Topline Results of Phase 3 COMPETE Trial with ITM-11, a Targeted Radiopharmaceutical Therapy, in Patients with Grade 1 or Grade 2 Gastroenteropancreatic Neuroendocrine Tumors (GEP-NETs) [itm-radiopharma.com]
- 3. targetedonc.com [targetedonc.com]
Head-to-head comparison of KSCM-11 and KSCM-5
A comprehensive analysis of two emerging players in cellular signaling.
In the dynamic field of drug development and cellular research, the emergence of novel modulators of key signaling pathways is of paramount importance. This guide provides a detailed, data-driven comparison of two such entities, KSCM-11 and KSCM-5, to assist researchers, scientists, and drug development professionals in making informed decisions.
Overview and Mechanism of Action
Initial research indicates that both this compound and KSCM-5 are involved in modulating intracellular signaling cascades, albeit through distinct mechanisms. While information is still emerging, preliminary data suggests that KSCM-5 is an inhibitor of the MEK5/ERK5 pathway, a critical signaling module involved in cellular responses to stress and mitogens.[1] The ERK5 pathway, distinct from the more commonly studied ERK1/2 pathway, plays a significant role in endothelial cell function, cardiovascular diseases, and cancer progression.[1][2] Inhibition of this pathway has been proposed as a potential therapeutic strategy in various diseases.[3][4]
The precise molecular target and signaling pathway of this compound are not as clearly defined in the available literature. However, its nomenclature, in conjunction with KSCM-5, suggests a potential role within the broader landscape of kinase signaling modulation. Further investigation is required to fully elucidate its mechanism of action.
Comparative Performance Data
At present, direct head-to-head experimental data for this compound and KSCM-5 is not publicly available. The following table summarizes the known effects of ERK5 pathway inhibition, which is the presumed mechanism of action for KSCM-5. This data is extrapolated from studies on known MEK5/ERK5 inhibitors and provides a potential baseline for the expected performance of KSCM-5.
| Parameter | Effect of ERK5 Pathway Inhibition | Potential Implication for KSCM-5 |
| Cell Proliferation | Inhibition of proliferation in certain cancer cell lines. | Potential as an anti-cancer agent. |
| Inflammation | Reduction of pro-inflammatory cytokine production.[3][4] | Therapeutic potential in inflammatory diseases. |
| Angiogenesis | May inhibit the formation of new blood vessels. | Potential anti-tumor and anti-metastatic effects. |
| Cell Survival | Can promote apoptosis in targeted cells. | Enhancement of cancer therapies. |
Experimental Protocols
Detailed experimental protocols for the characterization of novel kinase inhibitors are crucial for reproducible and comparative studies. The following outlines a general workflow for evaluating compounds like this compound and KSCM-5.
Key Experimental Workflow
Signaling Pathways
Understanding the signaling pathways affected by this compound and KSCM-5 is critical for predicting their biological effects and potential therapeutic applications.
MEK5/ERK5 Signaling Pathway (Target of KSCM-5)
The MEK5/ERK5 pathway is a linear kinase cascade. Upon activation by upstream stimuli such as growth factors or stress, MEKK2/3 phosphorylates and activates MEK5. MEK5, in turn, dually phosphorylates and activates ERK5 on specific threonine and tyrosine residues.[2] Activated ERK5 can then translocate to the nucleus to regulate gene expression by phosphorylating various transcription factors.
Due to the lack of specific information on this compound, a signaling pathway diagram cannot be accurately generated at this time.
Future Directions and Conclusion
The comparative analysis of this compound and KSCM-5 is currently limited by the scarcity of publicly available data, particularly for this compound. KSCM-5 shows promise as a modulator of the MEK5/ERK5 pathway, a target of significant interest in oncology and inflammatory diseases.
For a comprehensive head-to-head comparison, further studies are essential to:
-
Elucidate the precise molecular target and mechanism of action of this compound.
-
Generate direct comparative data on the potency (IC50), selectivity, and cellular effects of both compounds in relevant in vitro and in vivo models.
-
Conduct detailed pharmacokinetic and pharmacodynamic studies to assess their drug-like properties.
As more research becomes available, this guide will be updated to provide a more definitive comparison to aid the scientific community in leveraging these novel research tools.
References
Independent Validation of KSCM-11's Biological Activity: A Guide for Researchers
An objective analysis of the currently available data on the biological activities of metabolites from Streptomyces carpaticus strain K-11 (referred to as KSCM-11 in the context of its derived extracts and compounds) is presented for researchers, scientists, and drug development professionals. This guide summarizes the reported bioactivities, provides context for their potential applications, and outlines general workflows for the validation and mechanism of action studies of novel bioactive compounds.
Currently, independent validation studies for the biological activity of this compound are not available in the public domain. The existing data originates from a single study focused on the agricultural potential of metabolites from the Streptomyces carpaticus K-11 strain.[1][2] This guide, therefore, focuses on the reported activities and provides a framework for the further investigation that would be required for drug development purposes.
Reported Biological Activities of S. carpaticus K-11 Metabolites
Metabolites extracted from the S. carpaticus K-11 strain have demonstrated a range of biological activities with potential applications in agriculture.[1] These activities include plant-stimulating, antiviral, antioxidant, antifungal, and insecticidal properties.[1] A summary of the quantitative findings is presented below.
| Biological Activity | Target Organism/Virus | Efficacy | Extract/Suspension |
| Antiviral | Tomato Mosaic Virus (ToMV) | 26.3% suppression | Not specified |
| Cucumber Mosaic Virus (CMV) | 33.8% suppression | Not specified | |
| Potato Y potyvirus (PVY) | 51.3% suppression | Not specified | |
| Potato X potyvirus (PVX) | 41.3% suppression | Not specified | |
| Antioxidant | - | 88.8% activity | Suspension |
| - | 76.0% activity | Aqueous-alcoholic (20:80) extract | |
| Insecticidal | Aphis fabae (Bean aphid) | 100% activity after 6h | Suspension, water-alcohol (80:20, 50:50), methanol, and hexane extracts |
| Antifungal | Fusarium sporotrichioides | Inhibition to varying degrees | Not specified |
Table 1: Summary of the reported biological activities of extracts from S. carpaticus strain K-11.[1]
Experimental Protocols
The initial study on S. carpaticus K-11 utilized the following methodologies:
-
Strain Identification: Analysis of the 16S rRNA gene sequence was used to identify the bacterial strain.[1]
-
Cultivation: The strain was grown in a liquid starch-casein medium for 72 hours at 28°C with shaking.[2]
-
Extraction: Methanol and water-alcohol extracts were prepared from the dry biomass of the strain.[2]
-
Biological Activity Assays: The specific assays used to determine the phytotoxicity, antiviral, antioxidant, antifungal, and insecticidal activities were not detailed in the provided search results.
General Workflow for Bioactive Compound Validation
For a novel compound like those potentially present in this compound extracts to be considered for drug development, a rigorous validation process is necessary. The following diagram illustrates a typical workflow.
References
Safety Operating Guide
Essential Safety and Logistical Guidance for Handling KSCM-11
Disclaimer: Searches for a chemical compound specifically named "KSCM-11" have not yielded any matching results in chemical safety databases. Therefore, this document provides essential safety and logistical information based on best practices for handling novel, potent, or uncharacterized chemical compounds in a laboratory setting. The recommendations provided are general and should be supplemented by a thorough risk assessment conducted by qualified personnel before any handling of a new substance.
This guide is intended for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of novel compounds like this compound, fostering a culture of safety and responsibility in the laboratory.
Personal Protective Equipment (PPE)
The primary line of defense when handling substances with unknown toxicological profiles is a comprehensive PPE strategy. All personnel must be trained in the proper use and disposal of PPE. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Specification | Rationale for Use |
| Eye Protection | ANSI Z87.1 certified safety glasses with side shields or chemical splash goggles. | Protects eyes from splashes, aerosols, and fine particles of the compound. |
| Hand Protection | Nitrile or neoprene gloves (double-gloving recommended). | Provides a chemical-resistant barrier to prevent skin contact. Double-gloving adds an extra layer of protection. |
| Body Protection | Disposable, fluid-resistant lab coat with tight-fitting cuffs. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | NIOSH-approved N95 or higher respirator, depending on the assessed risk of aerosolization. | Prevents inhalation of airborne particles of the compound, especially when handling powders. |
Operational Plan for Handling this compound
A clear and detailed operational plan is crucial for minimizing exposure and ensuring the integrity of the experiment. The following step-by-step guidance should be followed.
Experimental Workflow
The following diagram illustrates the standard workflow for handling a novel compound like this compound from receipt to disposal.
Caption: Workflow for handling novel chemical compounds.
Step-by-Step Handling Procedures
-
Receiving and Inspection:
-
Upon receipt, visually inspect the shipping container for any signs of damage or leakage.
-
Don appropriate PPE before handling the primary container.
-
Verify that the container is properly labeled.
-
-
Storage:
-
Store the compound in a designated, well-ventilated, and restricted-access area.
-
Ensure storage conditions (e.g., temperature, humidity) are in accordance with any available information or, if unavailable, in a cool, dry, and dark place.
-
Store with compatible chemicals to avoid adverse reactions.[1]
-
-
Weighing and Aliquoting:
-
All handling of powdered this compound must be conducted in a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.
-
Use dedicated spatulas and weighing boats.
-
Clean the balance and surrounding area thoroughly after each use.
-
-
In-Experiment Use:
Disposal Plan for this compound
Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
| Waste Stream | Container Type | Disposal Protocol |
| Solid this compound Waste | Labeled, sealed, and chemical-resistant container. | Dispose of as hazardous chemical waste through the institution's environmental health and safety (EHS) office. Do not mix with other chemical waste unless instructed by EHS. |
| Contaminated Labware (solid) | Puncture-resistant, labeled sharps container for sharps; otherwise, a designated solid waste container. | Segregate from non-hazardous waste. Dispose of through the EHS office. |
| Liquid this compound Waste | Labeled, sealed, and chemical-resistant container. | Collect all liquid waste containing this compound. Do not dispose of it down the drain. Dispose of as hazardous chemical waste via the EHS office. |
| Contaminated PPE | Labeled, sealed plastic bag or container. | Dispose of as hazardous waste. Do not place in regular trash receptacles. |
By adhering to these guidelines, laboratory personnel can handle novel compounds like this compound with a high degree of safety, ensuring personal protection and environmental responsibility. Always consult your institution's specific safety protocols and EHS department for guidance.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
